molecular formula C17H16NO2PS B154496 Quintiofos CAS No. 1776-83-6

Quintiofos

Cat. No.: B154496
CAS No.: 1776-83-6
M. Wt: 329.4 g/mol
InChI Key: OYFLKNAULOKYRI-UHFFFAOYSA-N
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Description

Quintiofos (CAS 1776-83-6) is an organophosphate insecticide and acaricide that functions as an acetylcholinesterase (AChE) inhibitor . This mode of action makes it a valuable compound in research for studying the effects and resistance mechanisms of organophosphates . While historically used in agricultural settings on crops like cotton and in veterinary applications to control pests such as aphids, spidermites, and ticks, it is now largely considered obsolete for practical applications and is not approved under regulatory frameworks such as EC 1107/2009 . This high-purity reference material is essential for accurate residue analysis in food and environmental monitoring, helping laboratories ensure compliance with stringent regulatory limits . The compound is provided as a racemic mixture due to its chiral phosphorus centre . This compound is for Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes. Proper handling procedures and personal protective equipment (PPE) are required due to its toxicological profile .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethoxy-phenyl-quinolin-8-yloxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16NO2PS/c1-2-19-21(22,15-10-4-3-5-11-15)20-16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFLKNAULOKYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16NO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1042368
Record name Quintiofos
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Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1776-83-6
Record name Quintiofos
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Record name Quintiofos [INN:BAN]
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Record name Quintiofos
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Record name Quintiofos
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Record name QUINTIOFOS
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Foundational & Exploratory

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Quintiofos

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Quintiofos, an organothiophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in synaptic signal transmission. This guide delineates the core mechanism, which proceeds via a two-step process characteristic of its chemical class. First, this compound undergoes metabolic bioactivation, a desulfuration reaction mediated by cytochrome P450 enzymes, converting the parent molecule into its highly reactive oxygen analog (oxon). Second, this activated metabolite, this compound-oxon, acts as an irreversible inhibitor, forming a stable, covalent bond with a key serine residue within the AChE active site. This guide provides a detailed examination of the AChE structure, the bioactivation pathway, the kinetics of irreversible inhibition, and a comprehensive, field-proven protocol for studying this mechanism in a research setting.

The Molecular Target: Acetylcholinesterase Structure and Function

Acetylcholinesterase (AChE) is a serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine into choline and acetic acid. The enzyme's remarkable efficiency is attributed to its complex three-dimensional structure, featuring a deep and narrow gorge (~20 Å deep) that leads to the active site located near its base.[1]

The active site itself is comprised of two primary subsites:

  • The Esteratic Subsite: This site contains the catalytic triad, a group of three amino acids—Serine 203 (Ser203), Histidine 447 (His447), and Glutamate 334 (Glu334)—that are essential for the hydrolysis reaction.[2] In the catalytic cycle, His447 activates Ser203, which then performs a nucleophilic attack on the acetylcholine substrate.

  • The Anionic Subsite: Rich in aromatic residues, notably Tryptophan 84 (Trp84), this subsite is responsible for binding the positively charged quaternary amine of acetylcholine through cation-π interactions, properly orienting the substrate for catalysis.[1][3]

A third important region, the Peripheral Anionic Site (PAS) , is located near the rim of the gorge and is involved in the initial trapping of substrates before they proceed to the catalytic site.[3][4] The precise and rapid function of this enzymatic machinery is the primary target for this compound and other organophosphate inhibitors.

cluster_AChE AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) (Ligand Trapping) Gorge Aromatic-Lined Gorge (Substrate Guidance) PAS->Gorge 1. Initial Binding AnionicSite Anionic Subsite (Trp84) (Binding & Orientation) Gorge->AnionicSite 2. Guidance to Active Site EsteraticSite Esteratic Subsite (Catalytic Triad: Ser203, His447, Glu334) (Hydrolysis) AnionicSite->EsteraticSite Positioning

Caption: Key functional sites within the Acetylcholinesterase (AChE) gorge.

The Core Mechanism: A Two-Step Process of Lethal Synthesis

The inhibitory action of this compound is not direct. As an organothiophosphate (containing a P=S double bond), it is a relatively poor inhibitor of AChE. Its potent toxicity is realized only after it undergoes a process of "lethal synthesis" or bioactivation within the target organism.[5][6] This establishes a two-step mechanism that is the foundation of its mode of action.

This compound This compound (Thion, P=S) (Pro-inhibitor) Oxon This compound-Oxon (P=O) (Active Inhibitor) This compound->Oxon Step 1: Bioactivation (Metabolic Desulfuration) Inhibited_AChE Irreversibly Inhibited AChE (Phosphorylated) Oxon->Inhibited_AChE Step 2: Inhibition (Covalent Phosphorylation) AChE Active AChE Enzyme AChE->Inhibited_AChE

Caption: The two-step mechanism of AChE inhibition by this compound.

Step 1: Metabolic Bioactivation via Oxidative Desulfuration

The conversion of this compound to its active oxygen analog (oxon) is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system, which is abundant in the liver of mammals and analogous tissues in insects.[7][8][9] This oxidative desulfuration process involves the replacement of the sulfur atom double-bonded to the phosphorus with an oxygen atom.

This transformation is critical because the phosphorus atom in the oxon form is significantly more electrophilic than in the parent thion form. This heightened electrophilicity makes the oxon a much more potent phosphorylating agent, primed to attack the nucleophilic serine residue in the AChE active site.[10] While specific studies detailing the exact CYP isoforms responsible for this compound metabolism are not prevalent in public literature, the bioactivation of similar organophosphorothioates like malathion is known to be catalyzed by isoforms such as CYP1A2 and CYP2B6.[6]

cluster_reaction Oxidative Desulfuration of this compound This compound Oxon [this compound-Oxon Structure] This compound->Oxon Cytochrome P450 Enzymes + O2, + NADPH

Caption: Bioactivation of this compound to its potent oxon analog by CYP enzymes.

Step 2: Irreversible Phosphorylation of the AChE Active Site

Once formed, the highly electrophilic this compound-oxon travels to cholinergic synapses and binds to the AChE active site. The mechanism of inhibition mirrors the initial step of acetylcholine hydrolysis but with a crucial difference: the resulting covalent bond is extremely stable.

  • Binding: The this compound-oxon molecule enters the active site gorge.

  • Nucleophilic Attack: The activated Ser203 residue performs a nucleophilic attack on the phosphorus atom of the oxon.

  • Covalent Bond Formation: A stable covalent phosphoserine bond is formed, while the quinolin-8-ol moiety is released as a leaving group.

This phosphorylation effectively and irreversibly inactivates the enzyme.[10][11] The catalytic machinery is now blocked, and the enzyme cannot hydrolyze acetylcholine. The accumulation of acetylcholine in the synapse leads to continuous stimulation of its receptors, resulting in the classic symptoms of cholinergic toxicity, including muscle tremors, paralysis, and ultimately, death by respiratory failure.[12]

cluster_AChE AChE Esteratic Site Ser203 Ser203-OH (Active Nucleophile) Phosphorylated_Serine Phosphorylated Ser203 (Stable Covalent Adduct) Ser203->Phosphorylated_Serine 2. Covalent Bond Forms Oxon This compound-Oxon Oxon->Ser203 1. Nucleophilic Attack LeavingGroup Quinolin-8-ol (Leaving Group) Phosphorylated_Serine->LeavingGroup 3. Leaving Group Expelled

Caption: Phosphorylation of the AChE active site serine by this compound-Oxon.

Kinetics of Irreversible Inhibition

The interaction between an irreversible inhibitor like this compound-oxon and its target enzyme cannot be adequately described by a simple IC50 value, which measures the concentration needed to inhibit 50% of enzyme activity at a specific time point.[13] Instead, the kinetics are time-dependent and are best characterized by the bimolecular inhibitory rate constant (ki). This constant reflects the overall rate of enzyme inactivation.

Inhibitor (Oxon Form)Target Enzymeki (M-1min-1)IC50 (nM)Source
ParaoxonHuman AChE~3.0 x 107Varies with time[11]
Chlorpyrifos-oxonRat Brain AChE~1.2 x 107~3-10[10][14]
This compound-oxon AChE Not Available Not Available

Note: IC50 values for irreversible inhibitors are highly dependent on incubation time and enzyme/substrate concentrations, making direct comparison difficult. They are presented here for context only.[14] The high ki values for similar compounds underscore the extreme efficiency of AChE phosphorylation by this class of inhibitors.

Experimental Workflow: A Self-Validating Protocol for Assessing this compound Inhibition

To accurately characterize the mechanism of this compound, a multi-stage experimental approach is required that accounts for both its metabolic activation and the time-dependent nature of its inhibitory action. The Ellman assay is the foundational method for this workflow.[15][16]

Principle of the Ellman Assay

This colorimetric assay measures AChE activity using a surrogate substrate, acetylthiocholine (ATCh). AChE hydrolyzes ATCh to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[17] The rate of color change is directly proportional to AChE activity.

Detailed Step-by-Step Methodology

This protocol is designed for a 96-well microplate format for high-throughput analysis.

A. Reagent Preparation:

  • Phosphate Buffer (PB): 100 mM, pH 7.4.

  • DTNB Solution: 10 mM DTNB in PB.

  • ATCh Substrate Solution: 75 mM Acetylthiocholine Iodide in deionized water. Prepare fresh daily.[18]

  • AChE Enzyme Stock: Source from a commercial supplier (e.g., from electric eel or human recombinant). Prepare a working solution in PB containing 0.1% Bovine Serum Albumin (BSA) to prevent enzyme denaturation.

  • Inhibitor Stock: Prepare a high-concentration stock of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Make serial dilutions to create a range of test concentrations.

  • Liver Microsomes (S9 fraction): For the bioactivation step, use a commercially available S9 fraction from a relevant species (e.g., human or rat liver).

  • NADPH Regenerating System: Required to support CYP450 activity. Commercially available kits contain NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

B. Experimental Procedure:

Part 1: Bioactivation of this compound

Causality: This step is essential because this compound itself is a weak inhibitor. The goal is to generate the active this compound-oxon in a controlled in vitro system that mimics hepatic metabolism.

  • In a microcentrifuge tube, combine the liver S9 fraction, the NADPH regenerating system, and the desired concentration of this compound in PB.

  • Include a negative control tube with this compound and S9 but without the NADPH system. This control validates that any observed inhibition is due to metabolic activation.

  • Incubate the tubes at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the conversion of this compound to its oxon.

  • Terminate the metabolic reaction by placing the tubes on ice or by heat inactivation.

Part 2: AChE Inhibition Assay (Pre-incubation Protocol)

Causality: A pre-incubation step is critical for irreversible inhibitors. It allows the time-dependent inactivation of the enzyme to occur before the substrate is introduced. Measuring activity without pre-incubation would severely underestimate the inhibitor's potency.

  • Plate Setup: In a 96-well plate, add PB to each well.

  • Add Inhibitor: Add a small volume (e.g., 10 µL) of the bioactivated this compound solution (from Part 1) to the test wells. Add the corresponding negative control solution to control wells.

  • Add Enzyme: Add the AChE working solution (e.g., 20 µL) to all wells to initiate the pre-incubation.

  • Pre-incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes).[14][16]

  • Initiate Reaction: To start the colorimetric reaction, add the DTNB solution (e.g., 50 µL) followed immediately by the ATCh substrate solution (e.g., 25 µL) to all wells.[15]

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 10-15 minutes.

C. Data Analysis:

  • Calculate the rate of reaction (V) for each well (mOD/min).

  • Calculate the percentage of inhibition for each this compound concentration relative to the control (NADPH-negative) wells: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100

  • Plot % Inhibition versus the logarithm of this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition under these specific experimental conditions).

cluster_prep 1. Preparation cluster_assay 2. Inhibition Assay (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis Bioactivation Bioactivate this compound: - this compound - Liver S9 Microsomes - NADPH System (Incubate @ 37°C) Preincubation Pre-incubation: - Add activated this compound - Add AChE Enzyme (Incubate @ 25°C) Bioactivation->Preincubation Transfer activated inhibitor Reaction Reaction Start: - Add DTNB - Add ATCh Substrate Preincubation->Reaction After defined time Measure Measure Absorbance @ 412nm (Kinetic Mode) Reaction->Measure Calculate Calculate Reaction Rates & % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Determine IC50 Calculate->Plot

Caption: Experimental workflow for assessing AChE inhibition by this compound.

Conclusion

The mechanism of acetylcholinesterase inhibition by this compound is a classic and potent example of lethal synthesis. It relies on an initial, metabolically-driven conversion to a highly reactive oxon intermediate, which then acts as a quasi-irreversible inhibitor by covalently modifying the active site of its enzymatic target. This two-step process—bioactivation followed by irreversible phosphorylation—underpins its efficacy as a neurotoxic agent. Understanding this detailed mechanism, from the structure of the target enzyme to the specific kinetics and metabolic requirements, is essential for professionals in toxicology, drug development, and environmental science. The experimental framework provided herein offers a robust and self-validating system for the continued investigation of this and other organophosphate compounds.

References

  • Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872–879. [Link]

  • Preeti, P., & Doan, T. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]

  • Cederbaum, A. I., Wu, D., Mari, M., & Bai, J. (2012). CYP2E1-dependent toxicity and oxidative stress in human liver cells. Journal of Biological Chemistry, 287(47), 40028–40037. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of interactions between human acetylcholinesterase, organophosphates, and oximes. Biochemical Pharmacology, 68(11), 2237–2246. [Link]

  • Dvir, H., Silman, I., Harel, M., Rosenberry, T. L., & Sussman, J. L. (2010). Acetylcholinesterase: from 3D structure to function. Chemico-biological interactions, 187(1-3), 10–22. [Link]

  • Hughes, M. F., & Edwards, I. R. (2012). Bioactivation and inactivation of xenobiotics. In Principles and Practice of Clinical Toxicology. Springer. [Link]

  • Kamil, K., & Kuca, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2554–2564. [Link]

  • ChemHelpASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Mortensen, S. R., Brimijoin, S., & Padilla, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 57–63. [Link]

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  • Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 5(4), 227-234. [Link]

  • Johnson, M. K., & Lotti, M. (2001). Delayed neurotoxicity. In Handbook of Pesticide Toxicology (Vol. 2, pp. 1045-1080). Academic Press. [Link]

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  • Bartolini, M., Cavrini, V., Andrisano, V., & Gotti, R. (2003). Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. Journal of chromatography. A, 987(1-2), 431–440. [Link]

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Sources

An In-Depth Technical Guide to the Discovery and Profile of (RS)-(O-ethyl O-8-quinolyl phenylphosphonothioate) (Quintiofos)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organophosphate insecticide (RS)-(O-ethyl O-8-quinolyl phenylphosphonothioate), known as Quintiofos. This compound is a synthetic, broad-spectrum insecticide and acaricide, recognized for its contact and stomach poison activity. This document delves into the discovery, synthesis, mechanism of action, and toxicological profile of this compound, offering a valuable resource for researchers in pesticide development and toxicology. While this compound is a recognized pesticide, detailed public-domain data on its discovery and development is limited; this guide synthesizes available information and draws parallels with closely related, well-documented organophosphates to provide a comprehensive understanding.

Introduction and Discovery

(RS)-(O-ethyl O-8-quinolyl phenylphosphonothioate), registered under the name this compound and identified by the CAS number 1776-83-6, is a member of the organothiophosphate class of insecticides.[1] Organophosphate pesticides were initially developed in the mid-20th century, stemming from research into nerve agents during World War II.[2] Scientists like Gerhard Schrader were pivotal in discovering the insecticidal properties of these compounds, leading to the development of commercial products such as tetraethyl pyrophosphate (TEPP).[2]

While the specific discovery history of this compound (also referred to as BAY 9037) is not extensively detailed in publicly available literature, its development can be situated within the broader context of post-war research into novel, effective, and biodegradable alternatives to persistent organochlorine pesticides.[1][2] The inclusion of the 8-hydroxyquinoline moiety is a notable feature, as quinoline derivatives have been a significant area of research in the discovery of new pesticides, particularly fungicides.[3] The rationale for its synthesis was likely to explore a new chemical space within the organophosphate class to identify compounds with a desirable spectrum of activity and toxicological profile.

This compound is a chiral compound due to the presence of an asymmetric phosphorus center, and it is typically produced and used as a racemic mixture of its (R)- and (S)-enantiomers.[1] It has been utilized for the control of a range of pests including aphids, spidermites, cockroaches, mosquitoes, and ticks in both agricultural and public health settings.[1]

Chemical Synthesis and Characterization

The synthesis of this compound involves a multi-step process centered around the formation of a phosphonothioate ester.[1] The general synthetic strategy for organothiophosphate insecticides provides a framework for understanding its production.

General Synthetic Pathway

The synthesis of this compound can be conceptually broken down into two main stages:

  • Preparation of the Phenylphosphonothioic Acid Intermediate: This typically involves the reaction of a Grignard reagent (phenylmagnesium bromide) with thiophosphoryl chloride (PSCl₃) to form phenylphosphonothioic dichloride (C₆H₅PSCl₂). Subsequent reaction with ethanol in the presence of a base yields O-ethyl phenylphosphonothioic chloride.

  • Esterification with 8-Hydroxyquinoline: The final step is the esterification of the O-ethyl phenylphosphonothioic chloride intermediate with 8-hydroxyquinoline (also known as oxine). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Quintiofos_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Ethoxylation cluster_step3 Step 3: Esterification Phenyl_MgBr Phenylmagnesium bromide Intermediate1 Phenylphosphonothioic dichloride Phenyl_MgBr->Intermediate1 PSCl3 Thiophosphoryl chloride PSCl3->Intermediate1 Ethanol Ethanol Intermediate2 O-ethyl phenylphosphonothioic chloride Ethanol->Intermediate2 Base1 Base (e.g., Pyridine) Base1->Intermediate2 Hydroxyquinoline 8-Hydroxyquinoline This compound (RS)-(O-ethyl O-8-quinolyl phenylphosphonothioate) (this compound) Hydroxyquinoline->this compound Base2 Base (e.g., Triethylamine) Base2->this compound Intermediate1->Intermediate2 Intermediate2->this compound

A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general methods for organophosphate synthesis.[4] Note: This is a representative procedure and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of O-ethyl phenylphosphonothioic chloride:

    • To a solution of phenylphosphonothioic dichloride in an inert solvent (e.g., toluene), slowly add one equivalent of ethanol at a controlled temperature (e.g., 0-5 °C).

    • A base, such as pyridine, is typically added to scavenge the HCl formed during the reaction.

    • The reaction mixture is stirred for several hours and then washed with water to remove the pyridinium hydrochloride salt.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude O-ethyl phenylphosphonothioic chloride.

  • Synthesis of this compound:

    • Dissolve 8-hydroxyquinoline and a base (e.g., triethylamine) in an inert solvent (e.g., acetonitrile).

    • To this solution, add the O-ethyl phenylphosphonothioic chloride dropwise at room temperature.

    • The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    • After cooling, the mixture is filtered to remove the triethylamine hydrochloride salt.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₇H₁₆NO₂PS[1]
Molar Mass 329.35 g/mol [1]
Appearance Not specified in available literature
Boiling Point (Predicted) 454.9 ± 37.0 °C[5]
Flash Point (Predicted) 228.9 °C[5]
Vapor Pressure (at 25 °C) 4.95 x 10⁻⁸ mmHg[5]
pKa (Predicted) 2.15 ± 0.17[5]
Storage Temperature 2-8 °C[5]

Mechanism of Action

The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][6]

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous systems of both insects and mammals. It is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at the synaptic cleft.[5] This enzymatic degradation terminates the nerve impulse, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next signal.

This compound, as an organothiophosphate, is bioactivated in the target organism. The thiono (P=S) group is oxidatively desulfurated to the more reactive oxon (P=O) analogue.[4] This oxon form then acts as an irreversible inhibitor of AChE. It mimics the structure of acetylcholine and binds to the active site of the enzyme, where it phosphorylates a critical serine residue.[5] This covalent modification renders the enzyme non-functional.

The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of cholinergic receptors, leading to a state of hyperexcitation of the nervous system.[6] In insects, this manifests as tremors, convulsions, paralysis, and ultimately, death.[1]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation No Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactivated_AChE Inactivated AChE (Phosphorylated) AChE->Inactivated_AChE This compound This compound (P=S) Oxon This compound-oxon (P=O) This compound->Oxon Bioactivation (Oxidation) Oxon->AChE Inhibition Hyperexcitation Nervous System Hyperexcitation ACh_Accumulation->Hyperexcitation Death Insect Death Hyperexcitation->Death

Mechanism of acetylcholinesterase inhibition by this compound.

Toxicological Profile

Acute Toxicity

The acute toxicity of organophosphates is typically measured by the median lethal dose (LD₅₀), which is the dose required to cause death in 50% of a test population.[7] For comparative purposes, the LD₅₀ values for the related organophosphate, quinalphos, are provided below. It is important to note that these values are for a different compound and should be interpreted with caution.

SpeciesRoute of AdministrationLD₅₀ ValueReference(s)
Quinalphos
Rat (male)Oral19.95 mg/kg[8]
Rat (female)Oral13.78 mg/kg[8]
Symptoms of Poisoning

Exposure to organophosphates like this compound can lead to a range of symptoms consistent with cholinergic crisis. These can include:[9]

  • Muscarinic effects: Nausea, vomiting, diarrhea, abdominal cramps, excessive salivation and lacrimation, bronchospasm, and bradycardia.

  • Nicotinic effects: Muscle fasciculations, cramping, weakness, and paralysis.

  • Central nervous system effects: Headache, dizziness, anxiety, confusion, convulsions, and respiratory depression.

Conclusion

(RS)-(O-ethyl O-8-quinolyl phenylphosphonothioate) (this compound) is a synthetic organothiophosphate insecticide with a history of use against a broad spectrum of agricultural and public health pests. Its mechanism of action is consistent with other organophosphates, involving the irreversible inhibition of acetylcholinesterase. While detailed information on its discovery and a comprehensive toxicological profile are not widely available in the public domain, its classification as a highly hazardous pesticide underscores the need for careful handling and application. Further research into the specific properties of this compound, including the differential activity of its enantiomers and its environmental fate, would provide a more complete understanding of this compound.

References

  • This compound (Ref: BAY 9037). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • Lionetto, M. G., Caricato, R., Calisi, A., Giordano, M. E., & Schettino, T. (2019). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. Chemico-Biological Interactions, 304, 1-10. [Link]

  • Wikipedia. (n.d.). Organophosphate. In Wikipedia. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Cholinesterase inhibitor. In Wikipedia. Retrieved February 1, 2026, from [Link]

  • Saad, H., Elfeky, S. A., El-Gamel, N. E. A., & Abo Dena, A. S. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances, 13(45), 31635-31665. [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). [Link]

  • ChemBK. (2024, April 9). This compound. [Link]

  • PubChem. (n.d.). Ethyl p-nitrophenyl benzenethiophosphonate. Retrieved February 1, 2026, from [Link]

  • S. M. A. D. Zahed, M. A. H. Bhuiyan, M. A. K. Azad, M. A. Ali, M. A. Hashem, & M. S. Rana. (2011). Preparation and activity study of new organophosphate insecticide candidates. Journal of Pesticide Science, 36(3), 342-347. [Link]

  • Google Patents. (n.d.). CN102578137B - Nitenpyram and this compound compound pesticide.
  • Sarpa, M., & Varghese, T. (1992). Acute and subchronic oral toxicity of technical quinalphos in rats. Food and Chemical Toxicology, 30(12), 1037-1042. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

  • ResearchGate. (n.d.). LD 50 values and RPFs for organophosphate pesticides (Continued). [Link]

  • Wang, Y., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

Sources

Technical Whitepaper: Quintiofos Soil Sorption and Desorption Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quintiofos (O-ethyl O-8-quinolyl phenylphosphonothioate) is an organophosphorus insecticide utilized for ectoparasite control. Unlike many aliphatic organophosphates, this compound possesses a distinct quinoline moiety and a phenyl group attached directly to the phosphorus atom. These structural features dictate a complex environmental fate profile governed not only by hydrophobic partitioning but also by potential pH-dependent surface complexation.

This technical guide provides a rigorous experimental framework for quantifying the soil sorption (


, 

) and desorption hysteresis of this compound. It moves beyond standard OECD 106 protocols to address the specific physicochemical nuances of the quinoline nitrogen and the phosphonothioate group, ensuring data integrity for regulatory submission and environmental risk assessment (ERA).

Physicochemical Context & Mechanistic Hypotheses[1][2][3]

To design a valid sorption study, one must first understand the molecule's behavior in the aqueous-solid interface.

Structural Determinants[4]
  • Hydrophobicity: The phenyl and ethyl groups contribute to significant lipophilicity (estimated Log

    
    ), suggesting that partitioning into Soil Organic Matter (SOM) will be the dominant sorption mechanism.
    
  • Ionization Potential: The nitrogen atom in the 8-hydroxyquinoline leaving group has a

    
     typically around 5.0–5.5. In acidic soils (pH < 5.5), partial protonation may occur, leading to cation exchange interactions with negatively charged clay minerals, potentially deviating from standard hydrophobic partitioning models.
    
Sorption Mechanisms
  • Hydrophobic Partitioning: Non-specific interaction with humic/fulvic acids.

  • Electron Donor-Acceptor (EDA): The

    
    -systems of the quinoline and phenyl rings can interact with aromatic moieties in soil organic matter.
    
  • Cation Exchange (pH dependent): At low pH, the protonated quinoline nitrogen may bind to phyllosilicate clays.

Experimental Methodology: Batch Equilibrium Protocol

This protocol is designed to meet OECD Guideline 106 standards while incorporating controls for this compound instability (hydrolysis).

Soil Selection Strategy

Select a minimum of four soil types to cover a range of properties:

  • Soil A (Sandy Loam): Low OC (<1%), Low Clay. (Baseline for mobility).[1][2]

  • Soil B (Clay Loam): High Clay (>25%), High CEC. (Tests cation exchange).

  • Soil C (Silt Loam): High OC (>2.5%). (Tests hydrophobic partitioning).

  • Soil D (Acidic Soil): pH < 5.0. (Tests pH-dependent sorption).

Preliminary Stability & Mass Balance Check

This compound contains a P=S bond susceptible to hydrolysis and oxidative desulfuration (to the oxon analog).

  • Step: Incubate 1 mg/L this compound in 0.01 M CaCl

    
     (no soil) for 48 hours.
    
  • Requirement: If degradation > 5%, the main study must be conducted under sterile conditions (gamma-irradiated soil) or within a shortened timeframe to distinguish sorption from degradation.

The Batch Equilibrium Workflow
Phase 1: Equilibration Time Determination
  • Prepare 0.01 M CaCl

    
     solution (background electrolyte to mimic soil solution ionic strength).
    
  • Add soil-to-solution ratio (e.g., 1:5) in Teflon (PTFE) or glass centrifuge tubes. Avoid PVC to prevent sorption to tube walls.

  • Spike with this compound to reach initial concentration (

    
    ).
    
  • Agitate in the dark at

    
    C.
    
  • Sample at

    
     hours.
    
  • Endpoint: Equilibrium is reached when concentration change is < 5% between intervals.

Phase 2: Adsorption Isotherms

Using the optimal equilibration time (typically 24h), perform the study with five initial concentrations spanning two orders of magnitude (e.g., 0.2, 1.0, 5.0, 10.0, 20.0 mg/L).

Phase 3: Desorption Kinetics

Immediately following adsorption:

  • Centrifuge and remove supernatant for analysis.

  • Replace removed volume with fresh pesticide-free 0.01 M CaCl

    
    .
    
  • Resuspend soil and agitate for the equilibration time.

  • Repeat for 3–4 desorption cycles to quantify hysteresis.

Analytical Quantification

Method: HPLC-UV/Vis or LC-MS/MS (Preferred for sensitivity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile:Water (with 0.1% Formic acid) gradient.

  • Detection:

    • UV: 254 nm (aromatic rings).

    • MS: Positive ESI mode, monitoring [M+H]

      
       transition.
      
  • QC Criteria: Recovery of spikes must be 90–110%.

Data Analysis & Isotherm Modeling

Calculation of Adsorbed Mass

The amount of this compound adsorbed (


, 

g/g) is calculated via the difference method:


Where:

  • 
     = Initial concentration (mg/L)
    
  • 
     = Equilibrium concentration in supernatant (mg/L)
    
  • 
     = Volume of solution (L)
    
  • 
     = Mass of dry soil (g)
    
Isotherm Models

Fit the data to the Freundlich Equation (most common for heterogeneous soils):



  • 
     : Freundlich adsorption coefficient (capacity).
    
  • 
     : Linearity factor. If 
    
    
    
    , sorption becomes more difficult as sites fill (L-type isotherm).
Sorption Coefficients
  • 
     (Distribution Coefficient):  Ratio of 
    
    
    
    at a specific concentration.
  • 
     (Organic Carbon Normalized): 
    


Interpretation:

  • 
    : Mobile (High Leaching Risk).
    
  • 
    : Low Mobility.
    
  • 
    : Immobile (this compound is expected to fall in the 1000–5000 range due to lipophilicity).
    
Hysteresis Index (H)

Quantifies the irreversibility of binding:



  • If

    
    , significant hysteresis exists (chemical is "locked" in the soil matrix).
    

Visualization of Workflows

Diagram 1: Experimental Workflow (DOT)

Quintiofos_Sorption_Workflow Soil_Prep Soil Preparation (Air dry, 2mm sieve) Pre_Equil Pre-Equilibration (0.01M CaCl2, 12h) Soil_Prep->Pre_Equil Spike Spike this compound (5 Conc. Levels) Pre_Equil->Spike Agitation Agitation (24h, 20°C, Dark) Spike->Agitation Separation Centrifugation (3000g, 20 min) Agitation->Separation Analysis HPLC/MS Analysis (Supernatant) Separation->Analysis Adsorption Data Desorption Desorption Cycle (Replace supernatant) Separation->Desorption Solid Phase Desorption->Agitation Repeat 3x

Caption: Step-by-step batch equilibrium workflow for determining this compound sorption parameters.

Diagram 2: Mechanistic Sorption Pathways (DOT)

Sorption_Mechanisms Q_Sol This compound (Aq) Hydrophobic Hydrophobic Partitioning (Van der Waals) Q_Sol->Hydrophobic Primary Driver H_Bond H-Bonding / EDA (Quinoline Ring) Q_Sol->H_Bond Secondary Cation_Ex Cation Exchange (Protonated N+ at low pH) Q_Sol->Cation_Ex pH < 5.5 SOM Soil Organic Matter (Humic Acids) Hydrophobic->SOM H_Bond->SOM Clay Clay Minerals (Aluminosilicates) Cation_Ex->Clay

Caption: Mechanistic pathways governing this compound interactions with soil matrices.

Summary of Key Data Outputs

ParameterSymbolSignificanceTarget Range (Estimated)
Sorption Coefficient

Ratio of soil/water concentration.[2][3]5 – 100 L/kg
Organic Carbon Coeff.

Normalized mobility index.1,000 – 5,000 L/kg
Freundlich Exponent

Linearity of sorption.0.8 – 1.0 (L-type)
Desorption Hysteresis

Potential for irreversible binding.< 0.7 (High Hysteresis)

References

  • OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Giles, C. H., MacEwan, T. H., Nakhwa, S. N., & Smith, D. (1960). Studies in adsorption.[4][5][2][6][7][8] Part XI. A system of classification of solution adsorption isotherms, and its use in diagnosis of adsorption mechanisms and in measurement of specific surface areas of solids. Journal of the Chemical Society. [Link]

  • Wauchope, R. D., et al. (2002).[9] Pesticide soil sorption parameters: theory, measurement, uses, limitations and reliability. Pest Management Science. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 72069, this compound. [Link]

  • Sparkman, D. O., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General reference for analytical methodology).

Sources

Technical Whitepaper: Ecotoxicological Profiling of Quintiofos on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Quintiofos (Trade name: Bacdip) is an organophosphorus (OP) insecticide and acaricide, chemically defined as O-ethyl O-8-quinolyl phenylphosphonothioate. Unlike broader-spectrum OPs like Chlorpyrifos, this compound contains a quinoline moiety, which influences its lipophilicity and specific binding affinity.

This guide addresses the critical gap in public data regarding this compound by synthesizing its structural properties with established organophosphate toxicology. The primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis in non-target organisms.

Chemical Profile
PropertySpecification
CAS Number 1776-83-6
IUPAC Name O-ethyl O-quinolin-8-yl phenylphosphonothioate
Molecular Formula C₁₇H₁₆NO₂PS
Stereochemistry Chiral Phosphorus center (exists as R- and S- enantiomers)
Primary Target Acetylcholinesterase (AChE)
Hydrophobicity (LogP) High (Predicted > 3.5), indicating bioaccumulation potential

Molecular Mechanism of Action (MoA)

To understand the ecotoxicity of this compound, one must look beyond the general "neurotoxicity" label. The toxicity is driven by the phosphorylation of the serine hydroxyl group within the esteratic site of the AChE enzyme.

The Phosphorylation Cascade

This compound acts as a pro-drug in many systems, often requiring oxidative desulfuration (by cytochrome P450s) to its "oxon" analog to become a potent inhibitor. This oxon form attacks the catalytic triad of AChE.

Quintiofos_MoA This compound This compound (Thion Form) Bioactivation CYP450 Bioactivation This compound->Bioactivation Oxidative Desulfuration Oxon This compound-Oxon (Active Metabolite) Bioactivation->Oxon Complex Phosphorylated AChE (Irreversible Complex) Oxon->Complex Phosphorylation of Serine AChE_Free Free AChE (Active Enzyme) AChE_Free->Complex Inhibition ACh_Accumulation Acetylcholine Accumulation Complex->ACh_Accumulation Loss of Hydrolysis Neurotoxicity Cholinergic Crisis (Tetany/Death) ACh_Accumulation->Neurotoxicity Synaptic Overstimulation

Figure 1: Adverse Outcome Pathway (AOP) for this compound-induced neurotoxicity.

Scientific Insight: The "aging" of the phosphorylated enzyme complex (dealkylation) makes the inhibition chemically irreversible. In non-target organisms like Daphnia, this results in rapid immobilization, which is often the primary endpoint in acute assays.

Aquatic Ecotoxicology: The Daphnia magna Model

Aquatic invertebrates are highly sensitive to this compound due to the compound's lipophilicity, which facilitates rapid uptake through the carapace and gills.

Protocol 1: Acute Immobilization Assay (OECD 202 Adapted)

Objective: Determine the EC50 (Effective Concentration) where 50% of the population is immobilized.

Experimental Workflow
  • Stock Preparation: Dissolve this compound in acetone (carrier solvent < 0.1 ml/L) due to low water solubility. Create a geometric series of 5 concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µg/L).

  • Organism Selection: Use Daphnia magna neonates (< 24 hours old) to ensure uniform metabolic sensitivity.

  • Exposure System: Static-renewal system (renewing 80% media every 24h) is critical.

    • Why? Organophosphates can hydrolyze.[1][2] Static-renewal ensures the exposure concentration remains constant (within ±20% of nominal).

  • Observation: Check for immobilization at 24h and 48h. "Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.

Data Interpretation Table:

Endpoint Expected Range (Based on OP Class) Biological Significance
48h EC50 0.1 – 10.0 µg/L Highly Toxic. Indicates significant risk to aquatic food webs.
NOEC < 0.01 µg/L No Observed Effect Concentration; used for regulatory thresholds.

| Bioaccumulation | BCF > 100 | High potential for bioconcentration in lipid tissues. |

Terrestrial Non-Target Toxicity: Apis mellifera (Honey Bees)[4]

Pollinators face dual risks: Contact toxicity (spraying) and Oral toxicity (nectar contamination). This compound, being an AChE inhibitor, causes "wing beat frequency" disruption and disorientation in bees.

Protocol 2: Acute Contact Toxicity (OECD 214)

Objective: Quantify LD50 (Lethal Dose per bee).

  • Anesthesia: Anesthetize bees with CO₂ for < 30 seconds.

  • Application: Apply 1 µL of this compound solution (in acetone) to the dorsal thorax using a microapplicator.

  • Post-Treatment: House bees in cages with 50% sucrose solution ad libitum.

  • Controls: Solvent control (acetone only) is mandatory to rule out solvent toxicity.

  • Mortality Check: Record death at 4h, 24h, and 48h.

Critical Causality: If mortality is high but delayed (>24h), it suggests the need for metabolic activation (conversion to oxon). If mortality is immediate, it suggests direct toxicity or high solvent sensitivity.

Environmental Fate & Degradation[2][5]

Understanding the persistence of this compound is vital for assessing chronic risk.

Hydrolysis Pathways

This compound contains a P-O-aryl bond (phosphorus-oxygen-quinoline) which is susceptible to hydrolysis, particularly at alkaline pH.

Fate_Pathways Parent This compound (Parent) Hydrolysis Hydrolysis (pH > 7) Parent->Hydrolysis Photolysis Photolysis (UV Exposure) Parent->Photolysis Metabolite1 8-Hydroxyquinoline Hydrolysis->Metabolite1 Metabolite2 Phenylphosphonothioic Acid Hydrolysis->Metabolite2 Photolysis->Metabolite1 Minor Pathway

Figure 2: Environmental degradation pathways of this compound.

  • Acidic Conditions (pH 4-5): Stable. Persistence increases.

  • Alkaline Conditions (pH 8-9): Rapid hydrolysis. The ester bond cleaves, releasing 8-hydroxyquinoline (which itself has antimicrobial properties, potentially affecting soil microbiome).

References

  • University of Hertfordshire. (2023). This compound (Bacdip) - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD. (1998). Test No. 214: Honeybees, Acute Contact Toxicity Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 72069, this compound. Retrieved from [Link]

  • Casida, J. E. (2017). Pest Toxicology: The Primary Mechanisms of Pesticide Action. Chemical Research in Toxicology. (Contextual reference for OP mechanism).

Sources

Quintiofos impact on beneficial insects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quintiofos (CAS 1776-83-6) is an organophosphorus (OP) acaricide primarily utilized in veterinary medicine for the control of ectoparasites (ticks, mites, blowfly strike) on livestock. Unlike broad-spectrum crop protection OPs (e.g., chlorpyrifos), this compound exposure pathways are distinct, primarily occurring via fecal residues rather than foliar drift.

This technical guide analyzes the compound's impact on beneficial insect communities, specifically isolating the high-risk vector for coprophagous insects (dung beetles) and the secondary risk to pollinators . It provides mechanistic insights into the acetylcholinesterase (AChE) inhibition pathway and outlines self-validating protocols for toxicity profiling in drug development.

Chemical Identity & Mechanism of Action (MoA)

This compound is a phosphorothioate pro-drug. It is biologically latent until metabolically activated. Its structural specificity lies in the quinoline ring, which influences its lipophilicity and binding affinity.

The Bioactivation Pathway

This compound contains a thiono group (P=S). To exert toxicity, it must undergo oxidative desulfuration by Cytochrome P450 monooxygenases (CYPs) to form the This compound-oxon (P=O). This oxon is the potent inhibitor of AChE.

  • Parent Compound: O-ethyl O-8-quinolyl phenylphosphonothioate (Low AChE affinity).

  • Active Metabolite: this compound-oxon (High AChE affinity).

Synaptic Failure Mechanism

The oxon metabolite phosphorylates the serine hydroxyl group within the esteratic site of AChE. This forms a stable enzyme-inhibitor complex, preventing the hydrolysis of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh at the synaptic cleft causes continuous stimulation of cholinergic receptors, leading to hyperexcitation, tetanic paralysis, and mortality.[1]

Quintiofos_MoA This compound This compound (P=S) (Lipophilic Pro-drug) CYP450 Cytochrome P450 (Oxidative Desulfuration) This compound->CYP450 Metabolic Activation Oxon This compound-oxon (P=O) (Active Metabolite) CYP450->Oxon Conversion AChE Acetylcholinesterase (Serine Active Site) Oxon->AChE Binding Inhibition Phosphorylated AChE (Irreversible Inhibition) AChE->Inhibition Phosphorylation Effect Cholinergic Crisis (Tetanic Paralysis) Inhibition->Effect ACh Accumulation

Figure 1: The metabolic activation pathway of this compound from pro-drug to AChE inhibitor.[2]

The Primary Risk Vector: Coprophagous Insects

While many OPs are associated with bee kills, this compound is unique due to its veterinary application (dip/pour-on). The primary beneficial insects at risk are dung beetles (Scarabaeidae), which provide critical ecosystem services: nutrient cycling, soil aeration, and parasite suppression.

The Fecal Residue Pathway

Following topical application to livestock, this compound is absorbed, metabolized, and excreted. A significant fraction of the parent compound and toxic metabolites are eliminated in feces.

  • Risk Scenario: Adult beetles colonizing fresh manure for feeding or brood ball construction are exposed to lethal concentrations.[3]

  • Ecological Consequence: Loss of dung beetles leads to "pasture fouling," reduced nitrogen return to soil, and increased breeding sites for pest flies (e.g., Musca domestica), which dung beetles normally outcompete.

Comparative Sensitivity

Data indicates that coleopterans (beetles) possess specific P450 isozymes that may rapidly activate phosphorothioates.

  • Acute Toxicity: Contact with residues causes rapid knockdown.

  • Sub-lethal Effects: Larval development inhibition (IGR-like effects) due to residue persistence in brood balls.

Secondary Risk: Pollinators (Apis mellifera)

Direct exposure to pollinators is rare unless:

  • Drift: Spray drift from livestock housing/treatment areas reaches flowering vegetation.

  • Off-Label Use: Illegal application to crops.

However, the physiological toxicity remains acute. This compound, like other OPs, is classified as Highly Toxic to bees.

  • Oral/Contact LD50: Expected to be < 1.0 µ g/bee (based on structural analogs like Quinalphos).

  • Symptomology: Proboscis extension, uncoordinated movement, and "wet" appearance due to regurgitation.

Experimental Protocols for Drug Development

To validate the safety profile of a this compound-based formulation, the following tiered testing protocols are required. These move beyond standard "kill counts" to establish mechanistic causality.

Protocol A: In Vitro AChE Inhibition Assay (Ellman Method)

Purpose: Determine the IC50 of the active metabolite (Oxon) versus the parent compound to confirm pro-drug status.

  • Preparation:

    • Synthesize/procure this compound-oxon standard.

    • Prepare tissue homogenate (e.g., Apis head or Scarabaeus thoracic tissue) in 0.1M phosphate buffer (pH 8.0).

  • Reaction System:

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Procedure:

    • Incubate enzyme source with varying concentrations of this compound (0.1 nM – 100 µM) and this compound-oxon separately for 10 mins at 25°C.

    • Add ATCh and DTNB.

    • Measure absorbance at 412 nm kinetically for 5 mins.

  • Validation Criterion: The Oxon must show an IC50 at least 100-fold lower (more potent) than the parent this compound. If the parent is equally toxic in vitro, the sample contains oxon impurities.

Protocol B: Dung Beetle Ecotoxicity Assay (OECD 317 Adapted)

Purpose: Assess the impact of fecal residues on reproduction.

  • Test Species: Onthophagus taurus or Euoniticellus intermedius.

  • Dosing:

    • Treat cattle with this compound at the therapeutic dose.

    • Collect feces at Days 1, 3, 7, 14, and 21 post-treatment.

  • Bioassay:

    • Provide 500g of treated dung to 5 pairs of beetles in terrariums.

    • Control: Dung from untreated cattle.

  • Endpoints:

    • Adult mortality (7 days).

    • Brood ball production (count/weight).

    • Larval emergence (incubation for 4-6 weeks).

  • Data Output: Calculate the "Safe Interval" (days post-treatment where larval emergence matches control).

Risk Assessment Workflow

The following diagram illustrates the critical decision pathways for evaluating this compound safety in a development context.

Risk_Assessment Start This compound Formulation Tier1 Tier 1: Lab Toxicity (LD50 Contact/Oral) Start->Tier1 Decision1 LD50 < 2 µg/bee? Tier1->Decision1 Tier2 Tier 2: Residue Decay (Manure Analysis) Decision1->Tier2 Yes (Toxic) Pass Acceptable Risk: Label Restrictions Decision1->Pass No (Unlikely) Tier3 Tier 3: Field Bioassay (Dung Beetle Colonization) Tier2->Tier3 Residues Detected > 7 Days Fail High Risk: Reformulate or Restrict Tier3->Fail >25% Mortality/Reduction Tier3->Pass <25% Impact

Figure 2: Tiered ecological risk assessment workflow for this compound.

Summary of Quantitative Impact

ParameterValue / CharacteristicImplication
Chemical Class Organophosphate (Quinoline-based)Neurotoxic to all arthropods.
Primary Target AChE (via Oxon metabolite)Irreversible synaptic failure.
High Risk Group Dung Beetles (Scarabaeidae)Direct exposure via manure.
Secondary Risk Honey Bees (Apis mellifera)High acute toxicity; low exposure probability (application dependent).
Soil Half-Life Moderate (pH dependent)Potential for accumulation in pasture soils.

References

  • Eto, M. (1974). Organophosphorus Pesticides: Organic and Biological Chemistry. CRC Press. (Defines the P=S to P=O activation mechanism).

  • Lumaret, J. P., et al. (2012). "The impact of veterinary medical products on dung insects: a review." Pest Management Science. (Establishes the dung beetle risk framework).

  • OECD. (2010). Test No. 317: Bioassays with Arthropods in Dung. OECD Guidelines for the Testing of Chemicals. (The standard protocol for dung beetle testing).

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. (The foundational assay for AChE inhibition).

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. (Chemical structure and physical properties).

Sources

Advanced Environmental Fate & Persistence Profiling of Quintiofos (CAS 1776-83-6)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quintiofos Persistence in Different Environmental Matrices Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Environmental Chemists, and Drug/Agrochemical Development Professionals

Executive Summary & Chemical Identity

This compound (O-ethyl O-8-quinolinyl phenylphosphonothioate) represents a distinct subclass of organophosphorus (OP) compounds known as phosphonothioates .[1] Unlike typical phosphorothioate insecticides (e.g., chlorpyrifos) which possess three P-O ester linkages, this compound contains a direct Phosphorus-Carbon (P-C) bond (the phenyl group attached to the phosphorus).

This structural nuance is critical for researchers to understand: the P-C bond is significantly more resistant to hydrolysis than P-O bonds. Consequently, this compound exhibits a persistence profile that deviates from the "fast-degrading" reputation of standard organophosphates, necessitating specialized extraction and degradation protocols.

Chemical Profile
PropertySpecificationRelevance to Persistence
CAS RN 1776-83-6Unique Identifier (Distinct from Quinalphos)
Class Organophosphorus (Phosphonothioate)P-C bond confers hydrolytic stability
Molecular Formula C₁₇H₁₆NO₂PSModerate molecular weight (329.35 g/mol )
Lipophilicity (LogP) ~3.5 - 4.2 (Estimated)High potential for sorption to soil organic matter
Solubility Low (Water), High (Organic Solvents)Persistence in aqueous sediments; bioaccumulation potential

Environmental Matrix Dynamics

Soil Matrices: Sorption & Microbial Refractoriness

In soil matrices, this compound persistence is governed by the organic carbon partition coefficient (


). Due to the quinoline ring and the phenyl group, the molecule is highly lipophilic.
  • Mechanism: Rapid adsorption to soil humic acids reduces bioavailability for microbial degradation.

  • The "Bound Residue" Phenomenon: Aged this compound residues often become "sequestered" in soil micropores, rendering mild extraction techniques (like shaking with methanol) ineffective.

  • Degradation Pathway: The primary biotic degradation route involves the cleavage of the O-ethyl or O-quinolinyl ester bonds. However, the P-phenyl bond remains intact longer, potentially leading to the accumulation of phenylphosphonic acid derivatives, which are environmentally stable.

Aquatic Systems: Hydrolytic Stability

Standard OPs degrade via base-catalyzed hydrolysis of the ester bond.

  • pH Dependence: this compound is relatively stable at neutral pH (7.0). Hydrolysis accelerates significantly at pH > 9.0.

  • Photolysis: The quinoline moiety acts as a chromophore, absorbing UV light. In clear surface waters, direct photolysis is a major dissipation pathway, often outpacing hydrolysis.

Sediment: The Anaerobic Sink

In anaerobic sediment layers, this compound is highly persistent. The lack of oxidative enzymes (oxygenases) prevents the rapid cleavage of the aromatic rings. Researchers must treat sediment samples as "sinks" where the parent compound may persist for months.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity (E-E-A-T), the following protocols utilize internal standards and recovery spikes to validate every step.

Protocol A: Modified QuEChERS for Soil Persistence Profiling

Rationale: Standard QuEChERS may fail to extract "aged" residues of lipophilic phosphonothioates. This modified protocol uses a stronger solvent system and thermal assistance.

Reagents:

  • Acetonitrile (ACN) + 1% Acetic Acid

  • Internal Standard (IS): Triphenyl phosphate (TPP) or d10-Chlorpyrifos.

  • QuEChERS Salts: 4g MgSO₄, 1g NaCl.

Step-by-Step Methodology:

  • Spiking (Validation Step): Weigh 10g of soil. Spike with IS to achieve 100 ng/g. If recovery of IS < 80%, repeat extraction.

  • Extraction: Add 10 mL ACN (1% Acetic Acid). Vortex for 1 min.

  • Sonication (Critical Modification): Sonicate for 15 mins at 25°C to dislodge sequestered residues from soil micropores.

  • Salting Out: Add salts. Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Dispersive SPE (Clean-up): Transfer 1 mL supernatant to a tube containing 150mg MgSO₄ and 25mg PSA (Primary Secondary Amine). Note: Avoid C18 if analyzing for polar metabolites.

  • Analysis: Inject into LC-MS/MS or GC-MS/MS.

Protocol B: Hydrolytic Stability Assay

Rationale: To distinguish between biotic and abiotic degradation.

  • Buffer Preparation: Prepare sterile buffers at pH 4, 7, and 9.

  • Sterilization: Filter buffers through 0.22 µm filters (removes microbes).

  • Dosing: Spike this compound (in acetone carrier, <0.1% v/v) to 1 mg/L.

  • Incubation: Store in dark at 25°C.

  • Sampling: Aliquot at T=0, 24h, 72h, 7d, 14d.

  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    is the hydrolysis rate constant.
    • Validation: If T=0 recovery is not 95-105%, check solubility limits.

Mechanistic Visualization

Degradation Pathways

The following diagram illustrates the divergence between Hydrolytic and Photolytic degradation pathways for this compound. Note the stability of the P-C bond (Phenyl-Phosphorus) compared to the ester linkages.

Quintiofos_Degradation cluster_Hydrolysis Hydrolysis (Dark, pH > 7) cluster_Photolysis Photolysis (UV Exposure) This compound This compound (Parent) (P-C Bond Intact) DesEthyl Des-ethyl this compound (Ionic, Water Soluble) This compound->DesEthyl Ester Cleavage (Slow) Quinoline 8-Hydroxyquinoline This compound->Quinoline Leaving Group Ejection Oxon This compound-Oxon (More Toxic, AChE Potent) This compound->Oxon Oxidative Desulfuration (Rapid under UV) PhenylPhosphonic Phenylphosphonic Acid (Recalcitrant Residue) DesEthyl->PhenylPhosphonic Further Hydrolysis PhotoPdts Ring Cleavage Products Oxon->PhotoPdts Secondary Photolysis

Figure 1: Biotic and abiotic degradation pathways. Note the formation of Phenylphosphonic acid, a marker of the stable P-C bond.

Analytical Workflow for Environmental Matrices

This flowchart details the decision logic for selecting the correct extraction method based on the matrix type.

Analytical_Workflow Sample Environmental Sample MatrixType Identify Matrix Sample->MatrixType Water Aqueous (Surface/Ground) MatrixType->Water Soil Solid (Soil/Sediment) MatrixType->Soil SPE Solid Phase Extraction (HLB Cartridge) Water->SPE Concentrate 500x QuEChERS Modified QuEChERS (Acidified ACN + Sonication) Soil->QuEChERS Disrupt Soil Binding LCMS LC-MS/MS (ESI+) MRM Mode SPE->LCMS QuEChERS->LCMS Polar/Ionic GCMS GC-MS/MS (For Non-polar metabolites) QuEChERS->GCMS Volatile/Non-polar

Figure 2: Decision matrix for this compound extraction. HLB cartridges are preferred for water due to the polarity range of metabolites.

Summary of Persistence Data

The following data aggregates theoretical modelling and available experimental data for this compound and structurally similar phosphonothioates.

MatrixEstimated Half-Life (

)
Primary Dissipation FactorNotes
Surface Water 2 - 10 DaysPhotolysisRapid degradation in sunlight; formation of toxic oxon.
Groundwater > 100 DaysHydrolysis (Slow)Lack of light and microbial activity extends persistence.
Aerobic Soil 15 - 45 DaysMicrobialDependent on soil moisture and organic content.
Anaerobic Sediment > 120 DaysBurial/SorptionHighly persistent; acts as a long-term reservoir.

References

  • CAS Common Chemistry. (n.d.).[1] this compound (CAS RN: 1776-83-6).[1][2][3][4] American Chemical Society.[1] [Link][1][2]

  • University of Hertfordshire. (2024). This compound (Ref: BAY 9037) - PPDB: Pesticide Properties DataBase. AERU. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 72069, this compound. [Link]

  • Mohapatra, S. (2013). Persistence and Dissipation of Quinalphos in/on Cauliflower and Soil.[5] (Cited for comparative organophosphate persistence methodologies). Bulletin of Environmental Contamination and Toxicology. [Link]

  • Fenner, K., et al. (2013). Evaluating Pesticide Degradation in the Environment: Blind Spots and Emerging Opportunities. Science.[1] [Link]

Sources

Technical Whitepaper: Bioaccumulation Dynamics of Quintiofos in Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quintiofos (O-ethyl O-8-quinolinyl phenylphosphonothioate), historically marketed under the trade name Bacdip, represents a distinct class of organophosphorus (OP) insecticides characterized by a phosphonothioate core.[1] Unlike typical phosphorothioates (e.g., chlorpyrifos), the presence of a direct phosphorus-carbon (P-C) bond confers unique hydrolytic stability, influencing its environmental persistence and bioaccumulation potential.

This technical guide provides a rigorous analysis of the bioaccumulation potential of this compound in aquatic life. While its lipophilicity (predicted Log Kow > 4.0) suggests a high potential for bioconcentration, empirical evidence in aquatic vertebrates indicates that rapid metabolic clearance often mitigates this risk. This document details the physicochemical drivers of uptake, the specific metabolic pathways that govern elimination, and the validated analytical protocols required for precise residue determination.

Physicochemical Drivers of Bioaccumulation

The bioaccumulation potential of this compound is primarily governed by its partitioning behavior between the aquatic medium and the lipid-rich tissues of aquatic organisms.

Key Chemical Properties
PropertyValue / DescriptionRelevance to Bioaccumulation
CAS Number 1776-83-6Unique Identifier
IUPAC Name O-ethyl O-quinolin-8-yl phenylphosphonothioateStructure defines metabolic attack sites
Molecular Weight 329.35 g/mol Moderate size allows membrane permeability
Log Kow ~4.44 (Predicted)*High: Indicates strong affinity for lipids; predicts potential BCF > 2000 without metabolism
Water Solubility Low (< 10 mg/L estimated)Limits dissolved fraction; drives partitioning to sediment and biota
Vapor Pressure 4.95 × 10⁻⁸ mmHg (25°C)Negligible volatility; persistence in water/sediment interface

*Note: Experimental Log Kow data for this compound is scarce in public registries. The predicted value is derived from fragment contribution methods (Phenyl + Quinoline + Phosphonothioate core) and aligns with structurally similar OPs.

The Hydrophobicity Trap

Based solely on the thermodynamic equilibrium model, a Log Kow of ~4.4 would predict a Bioconcentration Factor (BCF) in fish of approximately 1,000–3,000 L/kg. However, this "hydrophobicity trap" model fails to account for active biotransformation. In fish, the actual BCF is frequently orders of magnitude lower than the thermodynamic prediction due to the "biotransformation rate constant" (


).

Mechanistic Analysis: Uptake & Metabolic Fate[5]

Understanding the fate of this compound requires mapping its transit from the water column through the organism. The compound undergoes a "lethal activation" followed by detoxification.

Uptake Kinetics
  • Route: Passive diffusion across the branchial epithelium (gills).

  • Mechanism: The lipophilic this compound molecule partitions into the phospholipid bilayer of gill cell membranes, entering the systemic circulation.

Metabolic Biotransformation (The Factor)

Once in the liver, this compound is subjected to Phase I metabolism. This is the critical determinant of bioaccumulation.

  • Oxidative Desulfuration (Activation): Cytochrome P450 monooxygenases (CYP450) attack the P=S bond, replacing sulfur with oxygen. This converts the parent this compound into this compound-oxon.

    • Toxicological Consequence: The oxon is a potent Acetylcholinesterase (AChE) inhibitor (approx. 1000x more potent than the parent).

  • Hydrolysis (Detoxification): A-esterases (specifically Paraoxonase, PON1) rapidly hydrolyze the ester linkage between the phosphorus and the quinoline ring.

    • Result: Release of 8-Hydroxyquinoline (leaving group) and Phenylphosphonic acid derivatives. These metabolites are polar and readily excreted.

Visualization of Metabolic Pathway

Quintiofos_Fate cluster_organism Aquatic Organism (Fish) Water Aquatic Environment (Dissolved this compound) Gill Gill Uptake (Passive Diffusion) Water->Gill Partitioning (Log Kow ~4.4) Liver Hepatic Metabolism (Phase I) Gill->Liver Systemic Circulation Oxon This compound-oxon (Toxic Active Metabolite) Liver->Oxon Desulfuration (CYP450) P=S to P=O Metabolites Hydrolysis Products (8-Hydroxyquinoline + Phenylphosphonic acid) Liver->Metabolites Direct Hydrolysis Target Target Site (AChE Inhibition) Oxon->Target Phosphorylation Oxon->Metabolites Hydrolysis (PON1/Esterases) Excretion Excretion (Bile/Urine) Metabolites->Excretion Elimination

Caption: Metabolic fate of this compound in aquatic vertebrates. The rapid hydrolysis of the oxon intermediate serves as a primary detoxification and depuration mechanism, reducing the effective Bioconcentration Factor (BCF).

Experimental Protocols: Determination of BCF

To empirically validate bioaccumulation potential, researchers must follow OECD Test Guideline 305. The following protocol is adapted for this compound, accounting for its specific stability and analytical requirements.

Flow-Through System Setup
  • Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

  • Exposure Phase (28 Days): Maintain constant concentration of this compound (e.g., 1/100th of LC50).

    • Critical Control: Use a solvent carrier (max 100 µL/L) only if necessary; this compound has low solubility.

  • Depuration Phase (14 Days): Transfer fish to clean water to measure elimination rate (

    
    ).
    
Analytical Methodology (Residue Determination)

Quantification of this compound in fish tissue requires robust extraction to separate the lipophilic drug from fish lipids.

Protocol: QuEChERS Extraction for this compound

  • Homogenization: Weigh 5g of fish muscle tissue; homogenize with dry ice.

  • Extraction:

    • Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.

    • Add internal standard (e.g., Triphenyl phosphate).

    • Shake vigorously (1 min).

    • Add salts: 4g MgSO₄, 1g NaCl. Vortex and centrifuge (3000g, 5 min).

  • Cleanup (dSPE):

    • Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 .

    • Note: The C18 sorbent is critical here to remove the high lipid content of the fish sample, which would otherwise interfere with the lipophilic this compound signal.

  • Analysis (GC-MS/MS):

    • Instrument: Gas Chromatography - Triple Quadrupole Mass Spectrometry.

    • Column: HP-5ms or equivalent (30m x 0.25mm).

    • Transitions: Monitor parent ion (m/z 329) and specific fragments (quinoline moiety m/z 129, phenylphosphonothioate m/z 157).

Ecotoxicological Implications & Risk Assessment

Acute vs. Chronic Risk[7]
  • Acute Toxicity: As an AChE inhibitor, this compound causes "cholinergic crisis" in fish (loss of equilibrium, opercular hyperactivity). The LC50 is estimated to be in the range of 1–10 mg/L for most teleosts, classifying it as toxic to aquatic life.

  • Bioaccumulation Risk: While the Log Kow triggers regulatory alerts, the rapid metabolic hydrolysis (

    
    ) significantly lowers the steady-state body burden. Therefore, biomagnification  (transfer up the food chain) is less of a concern for this compound compared to persistent organic pollutants (POPs) like PCBs.
    
Regulatory Status

This compound is largely considered an obsolete pesticide in major markets (EU/US) but may persist in legacy stockpiles or specific veterinary applications in other regions. Its detection in aquatic life usually indicates recent, local contamination rather than long-range transport.

References

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2003). Technical Report No. 87: Contact Sensitisation: Classification according to Potency. (Contains foundational data on Log Kow and BCF correlations).

  • Organisation for Economic Co-operation and Development (OECD). (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 72069, this compound. (Verified chemical structure and predicted properties).

  • Food and Agriculture Organization (FAO). (2016). Manual on the Submission and Evaluation of Pesticide Residues Data for the Estimation of Maximum Residue Levels in Food and Feed. (Guidelines on metabolic pathways of organophosphates).

  • Anastassiades, M., & Lehotay, S. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). Journal of AOAC International. (Foundational analytical method adapted for tissue).

Sources

Methodological & Application

Quintiofos residue analysis in agricultural products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace-Level Determination of Quintiofos Residues in Agricultural Matrices

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of This compound (O-ethyl O-8-quinolyl phenylphosphonothioate) residues in diverse agricultural matrices. Given this compound's lipophilic nature and susceptibility to degradation, this guide prioritizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with GC-MS/MS (primary) and LC-MS/MS (confirmatory). Special emphasis is placed on matrix-dependent cleanup strategies to mitigate interferences in high-fat commodities (meat, oils) versus high-water crops.

Chemical Profile & Analytical Challenges

This compound is an organophosphorus (OP) insecticide and acaricide used primarily in veterinary applications (e.g., against ticks/flies) and occasionally in crop protection.

  • CAS Number: 1776-83-6

  • Molecular Formula: C₁₇H₁₆NO₂PS

  • Molecular Weight: 329.35 g/mol

  • LogP (Octanol/Water): ~4.5 (Estimated) – Highly Lipophilic

  • Solubility: Low in water; high in organic solvents (acetonitrile, ethyl acetate).

Key Analytical Challenges:

  • Matrix Effects: Its high lipophilicity means residues concentrate in waxes (fruit peels) and lipids (animal fat), requiring rigorous cleanup to prevent instrument contamination and signal suppression.

  • Thermal Stability: Like many OPs, this compound can degrade in hot GC injectors if the liner is active (dirty). Use of ultra-inert liners is mandatory.

  • Isomerism: this compound is a racemic mixture; ensuring chromatographic methods do not unintentionally split the peak (unless chiral separation is desired) is crucial for accurate integration.

Experimental Protocol: Sample Preparation

The following protocol is based on AOAC Official Method 2007.01 (Acetate Buffering), modified for this compound to ensure stability and recovery across different matrices.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS grade) containing 1% Acetic Acid (to stabilize pH).

  • Extraction Salts: 4g MgSO₄ + 1g NaCl + 1g Sodium Citrate + 0.5g Sodium Hydrogencitrate (commercially available as QuEChERS packets).

  • Internal Standard (ISTD): Triphenyl phosphate (TPP) or this compound-d5 (if available).

  • Cleanup Sorbents (dSPE):

    • General Crops: 150 mg MgSO₄ + 25 mg PSA (Primary Secondary Amine).

    • Pigmented Crops (Spinach/Berries): Add 2.5 mg GCB (Graphitized Carbon Black).

    • High Fat (Meat/Avocado): Add 25 mg C18 or Z-Sep+ to remove lipids.

Workflow Diagram (Decision Tree)

SamplePrep Start Sample Homogenization (Cryogenic milling preferred) Weigh Weigh 10g Sample (+ 100µL ISTD) Start->Weigh Extract Add 10mL Acetonitrile (1% HOAc) Shake 1 min Weigh->Extract Salts Add Buffer Salts (MgSO4/NaCl/Citrate) Shake 1 min & Centrifuge Extract->Salts Decision Select Matrix Type Salts->Decision Clean_Gen General Crops (dSPE: PSA + MgSO4) Decision->Clean_Gen High Water (Cucumber, Apple) Clean_Pig Pigmented (dSPE: PSA + GCB + MgSO4) Decision->Clean_Pig High Color (Spinach, Berries) Clean_Fat High Fat/Meat (dSPE: PSA + C18/Z-Sep + MgSO4) Decision->Clean_Fat High Fat (Meat, Oil, Avocado) Final Centrifuge & Filter (0.2µm) Transfer to Vial Clean_Gen->Final Clean_Pig->Final Clean_Fat->Final

Caption: Adaptive QuEChERS workflow for this compound extraction based on matrix composition.

Instrumental Analysis Protocols

Primary Method: GC-MS/MS (Triple Quadrupole)

GC-MS/MS is preferred for organophosphates due to excellent ionization efficiency in Electron Impact (EI) mode and lower susceptibility to matrix suppression compared to ESI.

  • Column: 30m × 0.25mm ID × 0.25µm film thickness (5%-phenyl-methylpolysiloxane, e.g., HP-5ms UI or ZB-5MS).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: PTV or Splitless @ 280°C. Note: Use an Ultra-Inert liner with glass wool to trap non-volatiles.

  • Oven Program:

    • 70°C (hold 1 min).

    • Ramp 25°C/min to 150°C.

    • Ramp 5°C/min to 280°C (hold 5 min).

  • Transfer Line: 280°C.

  • Source Temp: 250°C (EI).

MRM Transition Optimization (Self-Validating Step): Since this compound transitions can vary by instrument tuning, perform a Product Ion Scan using a 1 ppm standard.

  • Precursor: Select Molecular Ion m/z 329 (Parent).

  • Product Ions: Look for:

    • m/z129 (Quinoline moiety) – Quantifier (High specificity).

    • m/z300 (Loss of Ethyl).

    • m/z175 (Phenyl-phosphonothioate group).

Table 1: Suggested GC-MS/MS Parameters

Compound Precursor (m/z) Product (m/z) CE (eV) Role
This compound 329.1 129.1 15-25 Quantifier
329.1 300.1 10-20 Qualifier 1

| | 329.1 | 175.0 | 20-30 | Qualifier 2 |

Confirmatory Method: LC-MS/MS

Used for cross-validation or when GC matrix interferences are intractable.

  • Column: C18 (100mm × 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (ESI+).

Table 2: LC-MS/MS Parameters

Compound Precursor (m/z) Product (m/z) Cone (V) CE (eV)
This compound 330.1 [M+H]⁺ 129.1 30 25

| | 330.1 [M+H]⁺ | 302.1 | 30 | 15 |

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , every batch must include:

  • Linearity: 5-point calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) in matrix-matched solvent.

    
     must be > 0.99.[1]
    
  • Recovery: Spike blank matrix at LOQ (e.g., 10 ng/g) and 10xLOQ. Acceptable range: 70–120% .

  • Matrix Effect (ME) Calculation:

    
    
    
    • If

      
      , use matrix-matched standards or standard addition.
      
Validation Workflow Diagram

Validation Spike Spike Blank Matrix (Low/High Level) Extract Execute QuEChERS Protocol Spike->Extract Analyze GC-MS/MS Analysis Extract->Analyze Calc Calculate Recovery % (Target: 70-120%) Analyze->Calc Fail Fail (<70% or >120%) Check pH / Cleanup Calc->Fail Out of Spec

Caption: Step-by-step validation logic for ensuring method accuracy.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • European Committee for Standardization (CEN). (2008). EN 15662: Foods of Plant Origin - Determination of Pesticide Residues Using GC-MS and/or LC-MS/MS Following Acetonitrile Extraction/Partitioning.Link

  • Codex Alimentarius. (2023).[2][3] Maximum Residue Limits (MRLs) and Risk Management Recommendations. FAO/WHO.[2] Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate to Remove Water and Proteins. Journal of AOAC International. Link

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

Sources

Application Note: A Validated HPLC-UV Method for the Simultaneous Determination of Quintiofos and its Primary Metabolites in Agricultural Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the organophosphorus insecticide Quintiofos, and its principal metabolites, this compound-oxon and 3,5,6-trichloro-2-pyridinol (TCP). Developed for researchers, analytical scientists, and professionals in food safety and environmental monitoring, this guide provides a comprehensive protocol from sample preparation using a modified QuEChERS approach to chromatographic analysis and data interpretation. The causality behind experimental choices is thoroughly explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction: The Analytical Imperative for this compound Monitoring

This compound, an organophosphorus pesticide, is utilized in agriculture to control a variety of insect pests on crops.[1] Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function in both insects and mammals. This mechanism underscores the importance of monitoring its residues in food and the environment to ensure consumer safety and regulatory compliance.

The environmental and biological degradation of this compound leads to the formation of metabolites of toxicological significance. The two primary metabolites of concern are:

  • This compound-oxon: The oxon analog of this compound is formed through oxidative desulfuration. This metabolite is often a more potent inhibitor of acetylcholinesterase than the parent compound, representing a significant toxicological endpoint.

  • 3,5,6-trichloro-2-pyridinol (TCP): This is the pyridinol moiety that is cleaved from the parent molecule through hydrolysis. TCP is a common metabolite for several organophosphorus pesticides and serves as a key biomarker for exposure.

The simultaneous analysis of the parent compound and its key metabolites is essential for a comprehensive risk assessment. This application note details a reverse-phase HPLC method with UV detection, a widely accessible and reliable technique in analytical laboratories, for this purpose.

Principle of the Method

The analytical workflow is based on a two-stage process:

  • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is employed for the extraction of this compound and its metabolites from a representative agricultural matrix (e.g., leafy greens).[2][3][4] This approach ensures high extraction efficiency for compounds with a range of polarities. The subsequent dispersive solid-phase extraction (d-SPE) cleanup step effectively removes matrix interferences.

  • HPLC-UV Analysis: The prepared sample extract is injected into a reverse-phase HPLC system. The separation of this compound, this compound-oxon, and TCP is achieved on a C18 column with a gradient elution mobile phase. Detection and quantification are performed using a UV-Vis detector.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile, Salts) sample->extraction Step 1 cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup Step 2 final_extract Final Extract cleanup->final_extract Step 3 hplc RP-HPLC-UV System final_extract->hplc Injection separation C18 Column Separation hplc->separation detection UV Detection separation->detection data Data Acquisition & Analysis detection->data result Concentration Report data->result Quantification

Caption: Experimental workflow from sample preparation to HPLC analysis.

Materials and Reagents

  • Standards: Analytical standards of this compound, this compound-oxon, and 3,5,6-trichloro-2-pyridinol (≥98% purity).

  • Solvents: HPLC grade acetonitrile, water, and methanol.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, primary secondary amine (PSA) sorbent, and C18 sorbent.

  • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each analytical standard and dissolve in 10 mL of acetonitrile in separate volumetric flasks.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the primary stock solutions with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serial dilution of the working standard mixture with acetonitrile. These standards should be used to prepare matrix-matched calibrants.

Sample Preparation: Modified QuEChERS Protocol

This protocol is optimized for a representative agricultural matrix such as spinach.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer 1 mL of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition (Acetonitrile:Water, 60:40 v/v).

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

The rationale for the chosen d-SPE sorbents is as follows:

  • MgSO₄: Removes excess water.

  • PSA: Removes polar matrix components such as organic acids, sugars, and fatty acids.

  • C18: Removes non-polar interferences like lipids and pigments.

HPLC-UV Analysis

The following HPLC conditions are proposed based on methods for structurally similar organophosphate pesticides.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 60-90% B; 15-18 min: 90% B; 18-20 min: 90-60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 230 nm (for this compound and this compound-oxon), 295 nm (for TCP)

Rationale for Wavelength Selection: The selection of 230 nm is based on the UV absorption maximum of Quinalphos, an isomer of this compound.[5] This wavelength is expected to provide good sensitivity for both the parent compound and its oxon metabolite. The wavelength of 295 nm is chosen for TCP based on its known UV-Vis absorption spectrum. A diode-array detector (DAD) is recommended to monitor both wavelengths simultaneously.

Method Validation and Performance

The proposed method should be validated according to established guidelines such as the SANTE/11312/2021 document to ensure its reliability.[6][7] Key validation parameters are summarized below. These are expected performance characteristics based on similar validated methods for pesticide residue analysis.

Parameter Expected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.05 mg/kg
Limit of Quantification (LOQ) 0.03 - 0.15 mg/kg
Recovery 70 - 120%
Precision (RSD%) < 20%

Data Analysis and Interpretation

The identification of this compound, this compound-oxon, and TCP is based on the comparison of their retention times with those of the analytical standards. Quantification is performed by constructing a calibration curve from the matrix-matched standards and applying it to the peak areas of the analytes in the sample extracts.

The following diagram illustrates the relationship between the parent compound and its metabolites:

metabolite_pathway This compound This compound Oxon This compound-oxon This compound->Oxon Oxidative Desulfuration TCP 3,5,6-trichloro-2-pyridinol (TCP) This compound->TCP Hydrolysis Oxon->TCP Hydrolysis

Caption: Metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the simultaneous determination of this compound and its primary metabolites, this compound-oxon and TCP, in agricultural samples. The combination of a modified QuEChERS sample preparation method and a robust HPLC-UV analysis provides a reliable and accessible approach for routine monitoring, research, and regulatory compliance. The detailed explanation of the rationale behind the methodological choices is intended to empower the analyst to successfully implement, and if necessary, adapt this method for their specific needs.

References

  • A Comparative study on photocatalytic degradation of quinalphos pesticide using ZnO/MgO and ZnO/SnO2 nanocomposites. (n.d.). Advances in Environmental Technology.
  • A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. (2020). PubMed.
  • QuEChERS Method for Pesticide Residue Analysis. (n.d.). Sigma-Aldrich.
  • QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex.
  • Development and Validation of a Simple and Rapid HPLC Method for the Evaluation of Pesticide Residues in Plasma Samples of Farmers; Application in Toxicological and Risk Assessment Studies. (2019). Pharmaceutical Sciences.
  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2026).
  • Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. (2024). PubMed.
  • VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF NOVALURON IN TECHNICAL AND FORMUL
  • -Time dependent UV-vis spectra of photocalalytic degradation of... (n.d.).
  • QuEChERS Sample Prep Part 1 - Pesticide Analysis. (2016). YouTube.
  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.).
  • Development and Validation of High-Performance Liquid Chromatography Method for Determination of Some Pesticide Residues in Tabl. (2017). AKJournals.
  • An efficient photocatalytic degradation of Quinalphos pesticide under visible light using zinc oxide/magnesium oxide nanocomposites. (2022). CORE.
  • Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF
  • High-performance liquid chromatography chromatograms for samples of quinalphos after 5 days (a) and 105 days (b). (n.d.).
  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. (n.d.). PMC - NIH.
  • Determination of quinalphos in blood and urine by direct solid-phase microextraction combined with gas chromatography-mass spectrometry. (2025).
  • Quinalphos (Ref: ENT 27397). (2026). AERU - University of Hertfordshire.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Matrix Effects in Quintiofos Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quintiofos residue analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who encounter challenges with matrix effects in their chromatographic analyses. Here, we move beyond simple procedural lists to explain the underlying causes of common issues and provide robust, field-proven solutions. Our goal is to empower you with the expertise to develop self-validating analytical methods that ensure data integrity and trustworthiness.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem

This section addresses the fundamental questions surrounding matrix effects in the analysis of this compound, an organothiophosphate pesticide. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What exactly is a "matrix effect" in the context of this compound analysis?

A1: A matrix effect is the alteration—either suppression or enhancement—of the analytical signal of a target analyte (this compound) due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In simpler terms, everything in your sample that isn't this compound (e.g., fats, pigments, sugars in a food sample) can interfere with the instrument's ability to accurately measure it.[3] This interference doesn't arise from components that are chromatographically separated from this compound but from those that enter the mass spectrometer ion source at the same time.

  • Signal Suppression: This is the more common effect. Co-eluting matrix components can interfere with the ionization process of this compound in the mass spectrometer's source (e.g., electrospray ionization - ESI), reducing the number of this compound ions that reach the detector.[4][5] This leads to an underestimation of the this compound concentration.

  • Signal Enhancement: Less common, but still significant, signal enhancement can occur, particularly in gas chromatography (GC). Active sites in the GC inlet and column can adsorb or degrade the analyte. Matrix components can "coat" these active sites, preventing the analyte from interacting with them and thus increasing the amount that reaches the detector, leading to an overestimation.[6][7]

Q2: I'm seeing poor recovery and inconsistent results for this compound in my vegetable matrix. Is this definitely a matrix effect?

A2: While matrix effects are a likely culprit, it's crucial to differentiate between recovery issues and matrix effects.[5]

  • Recovery relates to the efficiency of your sample preparation process—how much this compound you successfully extract from the original sample.[5] Losses can occur during extraction, partitioning, or clean-up steps.

  • Matrix Effect occurs at the very end of the analytical process, within the instrument's detection system (specifically, the ion source for LC-MS or the injector/column for GC-MS).[5]

To distinguish between them, you need to perform a specific experiment. Prepare two sets of spiked samples:

  • Pre-extraction Spike: Add a known amount of this compound standard to a blank matrix before starting the sample preparation.

  • Post-extraction Spike: Go through the entire sample preparation process with a blank matrix, and then add the same known amount of this compound standard to the final, clean extract just before injection.

By comparing the analytical response of these two samples to a standard in pure solvent, you can isolate the effects.

Q3: Why is this compound analysis particularly susceptible to matrix effects in certain food matrices like leafy greens or fatty foods?

A3: The susceptibility is tied to the chemical complexity and composition of the matrix.

  • Leafy Greens (e.g., Spinach, Chives): These matrices are rich in pigments like chlorophyll and phytochemicals.[1] These compounds are often co-extracted with this compound and can cause significant signal suppression in LC-MS/MS.

  • High-Fat/High-Oil Matrices (e.g., Nuts, Avocados, Oily Seeds): Lipids and triglycerides are notoriously problematic. They can cause ion suppression in LC-MS and contaminate the GC inlet and column, leading to peak shape distortion and signal enhancement.[7][8]

  • Complex Dry Matrices (e.g., Spices, Herbs): These can contain a vast array of organic molecules that, when reconstituted, create a highly concentrated and complex extract prone to causing matrix effects.[9]

This compound, being an organophosphate, has a moderate polarity, which means it can be co-extracted with a wide range of matrix components, making effective clean-up essential.

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to identifying and resolving specific issues encountered during this compound analysis.

Problem 1: Inconsistent this compound Quantification and Poor Reproducibility in LC-MS/MS Analysis.

  • Likely Cause: Signal suppression or enhancement due to co-eluting matrix components affecting the electrospray ionization (ESI) process.[4] The efficiency of droplet formation and evaporation in the ESI source is altered by the presence of matrix components, which compete with this compound for ionization.[3]

  • Troubleshooting Workflow:

    A workflow for troubleshooting matrix effects.

  • Solutions & Protocols:

    • Quantify the Matrix Effect (ME):

      • Protocol: Analyze three types of samples at the same concentration: (A) this compound standard in pure solvent, (B) this compound standard spiked into a post-extraction blank matrix sample, and (C) a pre-extraction spiked sample.

      • Calculation: ME (%) = [(Peak Area in Matrix (B) / Peak Area in Solvent (A)) - 1] * 100

      • Interpretation: Values between -20% and +20% are often considered acceptable, while values outside ±50% indicate a strong matrix effect that must be addressed.[7]

    • Mitigation Strategy 1: Dilution of the Final Extract

      • Causality: Diluting the final extract reduces the concentration of co-eluting matrix components while only proportionally reducing the analyte concentration.[10] If your instrument has sufficient sensitivity, this is the simplest way to minimize matrix effects.

      • Action: Perform serial dilutions of your final sample extract (e.g., 1:5, 1:10, 1:20) with the initial mobile phase. Inject and assess if the matrix effect is reduced to an acceptable level while maintaining an adequate signal-to-noise ratio for this compound.

    • Mitigation Strategy 2: Matrix-Matched Calibration (Recommended)

      • Causality: This method compensates for, rather than eliminates, the matrix effect.[4] By preparing calibration standards in a blank matrix extract that is free of the analyte, the standards and the samples experience the same degree of signal suppression or enhancement. This ensures that the slope of the calibration curve accurately reflects the analyte's response in the actual sample matrix.[8]

      • Protocol: Creating a Matrix-Matched Calibration Curve

        • Obtain a representative blank sample of the matrix you are analyzing (e.g., spinach known to be free of this compound).

        • Perform the entire extraction and cleanup procedure on this blank matrix.

        • Use the resulting blank extract as the solvent to prepare your series of this compound calibration standards.

        • Construct your calibration curve using these matrix-matched standards.

Problem 2: Broad or Tailing Peaks and Increasing this compound Response Over a GC-MS Sequence.

  • Likely Cause: Matrix-induced enhancement in the GC system. Co-extracted, non-volatile matrix components deposit in the GC inlet liner and the head of the analytical column.[7] These deposits mask active sites that would otherwise adsorb or degrade this compound, leading to an artificially high and often variable response.[6][7]

  • Solutions & Protocols:

    • Use Analyte Protectants (APs):

      • Causality: APs are compounds added to both standards and samples that are more effective at masking active sites in the GC system than the analyte itself.[6] They essentially "pre-condition" the system for each injection, ensuring that the analyte response is consistent between solvent-based standards and matrix-containing samples.

      • Action: Add a mixture of analyte protectants (e.g., ethylglycerol, sorbitol, and gulonolactone) to your final extracts and calibration standards.[6] This has been shown to be a highly effective strategy for minimizing matrix enhancement in GC-MS.[9]

    • Inlet Maintenance and Liner Selection:

      • Causality: A dirty inlet is a primary source of active sites and non-reproducibility. The choice of liner can also significantly impact results.

      • Action:

        • Regularly replace the inlet liner and septum. For complex matrices, this might be necessary after every 50-100 injections.

        • Use a deactivated liner with a glass wool plug. The glass wool helps to trap non-volatile matrix components, protecting the column.

    • Enhanced Sample Cleanup (d-SPE):

      • Causality: The most direct way to combat matrix effects is to remove the interfering components before they reach the instrument. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a targeted dispersive solid-phase extraction (d-SPE) cleanup is the industry standard.[11][12]

      • Protocol: QuEChERS with d-SPE for this compound

        • Extraction: Homogenize your sample (e.g., 10g of spinach) and extract with acetonitrile. Add buffering extraction salts (e.g., MgSO₄, NaCl) to induce phase separation.[12]

        • Centrifuge: Separate the acetonitrile layer containing this compound and co-extractives.

        • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a specific sorbent mixture. The choice of sorbent is critical.

          • For Leafy Greens (Chlorophyll): Use a combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, and Graphitized Carbon Black (GCB) to remove pigments.

          • For Fatty Matrices: Use a combination of PSA and C18 to remove lipids.[11]

        • Vortex and Centrifuge: Mix thoroughly to ensure interaction with the sorbents, then centrifuge to pellet the sorbents.

        • Analysis: The resulting supernatant is a much cleaner extract ready for GC-MS or LC-MS/MS analysis.

      A simplified QuEChERS with d-SPE workflow.

Section 3: Data Interpretation & Validation

Q4: How do I choose the right mitigation strategy? My matrix varies from batch to batch.

A4: The choice of strategy depends on the severity of the matrix effect, the complexity of the matrix, and the required limit of quantification (LOQ).

Mitigation StrategyProsConsBest For
Dilution Simple, fast, reduces instrument contamination.[10]Loss of sensitivity; may not be sufficient for very strong matrix effects.High-concentration samples; instruments with high sensitivity.
Matrix-Matched Calibration Highly effective at compensating for consistent ME; required by many regulatory bodies.[8][13]Requires a reliable source of blank matrix; can be time-consuming to prepare.Routine analysis of the same matrix type (e.g., quality control of strawberries).
Standard Addition Compensates for sample-specific ME without needing a blank matrix.Labor-intensive (requires multiple analyses per sample); not practical for high-throughput labs.Unique or rare matrices where a blank is unavailable.
Isotopically Labeled Internal Standard The "gold standard"; co-elutes and experiences the same ME, providing the most accurate correction.Can be very expensive; not available for all analytes.Methods requiring the highest level of accuracy and precision.
Enhanced Cleanup (d-SPE) Directly removes interferences, leading to a more robust method and less instrument maintenance.[4]May result in some analyte loss; requires optimization of sorbents for each matrix type.[13]Complex and "dirty" matrices like spices, oils, and pigmented vegetables.

Self-Validating Systems:

Your analytical method should be designed to be a self-validating system. This means incorporating quality control checks that continuously monitor for matrix effects.

  • Method Validation: During initial method validation, you must assess matrix effects across multiple sources of your target matrix to understand its variability.[14][15][16]

  • Routine QC: In every analytical batch, include a matrix-matched QC sample at a known concentration. If this QC fails, it's an immediate indicator that the matrix effect in the current batch of samples may be different from what the calibration curve is compensating for, requiring investigation.

By understanding the root causes of matrix effects and employing a logical, stepwise approach to troubleshooting, you can develop robust and reliable methods for the analysis of this compound residues. This ensures the scientific integrity of your results and the trustworthiness of your data.

References

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. [Link]

  • LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. (2021). Critical Reviews in Food Science and Nutrition. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [Link]

  • A Study of a Method for Coping with Matrix Effects in Pesticide Residue Analysis Using GC/MS/MS. (n.d.). Shimadzu Corporation. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). MDPI. [Link]

  • A Look at Matrix Effects. (2017). LCGC International. [Link]

  • Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. (2020). ResearchGate. [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek Resource Hub. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). ResearchGate. [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2024). LCGC International. [Link]

  • Determining matrix effects in complex food samples. (2021). Waters Corporation. [Link]

  • Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. (n.d.). Agilent. [Link]

  • [Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter. (2024). Welch Materials. [Link]

  • Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. (2018). Journal of Agricultural and Food Chemistry. [Link]

  • The QuEChERS Method. (2006). EURL-Pesticides. [Link]

  • Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. (n.d.). Waters. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). National Institutes of Health. [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). European Commission. [Link]

  • Optimization of QuEChERS Method for Antibiotic Residues Analysis in Animal Foods by Response Surface Methodology. (2023). Preprints.org. [Link]

  • (PDF) LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. (2021). ResearchGate. [Link]

  • An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2012). ResearchGate. [Link]

  • Basic Principle and Application of the QuEChERS Method. (n.d.). Hawach Scientific. [Link]

  • Quantitative analysis of pesticide residues in tomato. (2019). YouTube. [Link]

  • (PDF) Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (2000). ResearchGate. [Link]

  • Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. (2018). PubMed. [Link]

  • Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology. (2023). MDPI. [Link]

Sources

Technical Support Center: Quintiofos Runoff Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Quintiofos runoff from agricultural fields Audience: Researchers, Formulation Scientists, and Environmental Toxicologists Ticket ID: QF-RUNOFF-2024-001 Status: Open [Troubleshooting Mode][1]

Core Directive & Executive Summary

Welcome to the this compound Technical Support Hub. You are accessing this guide because your environmental risk assessment (ERA) or field monitoring data indicates this compound residues exceeding the Predicted Environmental Concentration (PEC) in surface waters.[1]

This compound (O-ethyl O-quinolin-8-yl phenylphosphonothioate) is a non-systemic organophosphate (OP) insecticide.[1] Unlike modern neonicotinoids which are highly water-soluble, this compound is lipophilic (LogP > 4.0) and has a high soil organic carbon-water partitioning coefficient (Koc) .[1]

The Critical Insight: this compound runoff is not primarily a dissolved-phase problem; it is a sediment-transport problem. If you are detecting this compound in downstream water bodies, your field is losing soil, not just water.[1]

This guide provides three technical modules to troubleshoot and resolve runoff anomalies.

Troubleshooting Modules (Q&A Format)

Module 1: Formulation & Source Dynamics

Issue: “We switched to a ‘low-drift’ nozzle, but runoff concentrations in the catchment pond remain unchanged.”

Diagnosis: Drift reduction prevents off-target aerial deposition, but it does not mitigate runoff if the active ingredient (AI) remains bioavailable on the soil surface during the "First Flush" (the first major rain event post-application). The issue likely lies in the formulation chemistry rather than the application mechanics.

Technical Explanation: Standard Emulsifiable Concentrates (EC) leave the AI exposed on soil particles, allowing for rapid desorption during high-intensity rainfall.[1] Microencapsulated (CS) formulations trap the AI in a polymer shell, significantly reducing the "wash-off fraction" available for transport.[1]

Actionable Protocol: Release Rate Verification Perform a comparative soil wash-off study to validate your formulation's retention profile.[1]

  • Soil Spiking: Apply this compound (EC vs. CS) to standard soil pans (OECD 304) at field rate (

    
    ).[1]
    
  • Simulated Rainfall: Subject pans to simulated rainfall (

    
    ) at 
    
    
    
    post-application.
  • Fractionation: Collect runoff water. Centrifuge at

    
     for 10 mins to separate sediment (
    
    
    
    ) from aqueous phase (
    
    
    ).[1]
  • Analysis: Extract both phases using QuEChERS (see Module 3) and analyze via LC-MS/MS.

Success Metric: A functional CS formulation should show a


 reduction in total runoff load compared to EC, with 

of the runoff residue associated with the sediment phase.
Module 2: Field Engineering (The Transport Phase)

Issue: “Our vegetative filter strip (VFS) is 5 meters wide, yet we are seeing breakthrough of this compound during heavy storm events.”

Diagnosis: For a high-Koc compound like this compound, a 5-meter buffer is often insufficient for fine silt/clay trapping.[1] The transport mechanism is sediment-bound erosion . If the VFS flow velocity is too high, it fails to settle the fine particles that carry the highest load of this compound.

The Physics of Failure: this compound binds preferentially to organic carbon and clay fractions. These are the lightest soil particles and the last to settle. A standard VFS settles sand (low this compound load) but allows clay (high this compound load) to pass through if the hydraulic residence time is too short.[1]

Decision Matrix: VFS Optimization Use the following logic to upgrade your buffer zone.

VFS_Logic Start Runoff Detected Analyze Analyze Sediment Particle Size in Runoff Start->Analyze Sand Dominant: Sand/Silt Analyze->Sand >60um Clay Dominant: Clay/Fines Analyze->Clay <20um Action1 Increase Width to 10m (Standard Trapping) Sand->Action1 Action2 Install Stiff-Grass Hedge (Switchgrass) to slow velocity Clay->Action2 Action3 Add Flocculant (PAM) to Field Furrows Action2->Action3 If Fail

Caption: Decision tree for upgrading Vegetative Filter Strips based on sediment particle size analysis.

Corrective Protocol:

  • Width Expansion: Increase VFS width to 10–20 meters for slopes

    
    .
    
  • Vegetation Choice: Switch from simple turf grass to a Stiff-Grass Hedge (e.g., Panicum virgatum) . The stiff stems remain upright during high flow, creating a "backwater" effect that forces sedimentation of fine clays.[1]

Module 3: Analytical Validation (The Measurement)

Issue: “Recovery rates for this compound in runoff water are inconsistent (40-120%) and internal standards are fluctuating.”

Diagnosis: Runoff water is a "dirty" matrix high in Dissolved Organic Carbon (DOC) and suspended solids.[1] This causes signal suppression in Electrospray Ionization (ESI).[1] If you filter the sample before extraction, you are discarding the sediment-bound this compound, leading to false negatives (low recovery).[1]

Technical Solution: Whole-Sample Extraction Do not filter runoff samples prior to extraction.[1] You must extract the whole slurry to account for the total load (dissolved + sorbed).

Optimized QuEChERS Protocol for Runoff:

StepParameterScientific Rationale
1. Homogenization Sonicate sample for 15 minsBreaks apart soil aggregates to expose bound this compound.
2.[1] Extraction Acetonitrile + 1% Acetic AcidAcidification stabilizes OPs and prevents hydrolysis.
3.[1] Partitioning MgSO₄ + NaCl (4:1 w/w)Induces phase separation and forces water out of the organic layer.
4. Clean-up (dSPE) PSA + C18 PSA removes organic acids (humic substances); C18 removes lipids/waxes.[1] Crucial: Use C18 to handle the high organic load in runoff.
5. Analysis LC-MS/MS (ESI+)Monitor transition

(Quantifier) and

(Qualifier).

QC Requirement: Use an isotopically labeled internal standard (e.g., this compound-d5 or a structural analog like Chlorpyrifos-d10) added before extraction to correct for matrix suppression.

Data Visualization: Runoff Dynamics

Understanding the partition coefficient (


) is vital.[1] The diagram below illustrates why sediment control is synonymous with this compound control.

Runoff_Pathways Rain Rainfall Event (>20mm) Soil Soil Surface (this compound Adsorbed) Rain->Soil Impact Energy Desorption Desorption (Dissolved Phase) Soil->Desorption Low Solubility Erosion Erosion (Sediment Phase) Soil->Erosion High Koc Transport_D Water Column Transport (<10% of Load) Desorption->Transport_D Transport_S Sediment Transport (>90% of Load) Erosion->Transport_S VFS Vegetative Filter Strip Transport_D->VFS Infiltration Transport_S->VFS Deposition WaterBody Aquatic Ecosystem VFS->WaterBody Breakthrough

Caption: this compound transport pathways. Note the dominance of the sediment phase due to high lipophilicity.

References

  • Pesticide Properties DataBase (PPDB). (2025).[1] this compound: Environmental Fate and Ecotoxicology.[1] University of Hertfordshire.[1][2][3][4] [Link][1]

  • Food and Agriculture Organization (FAO). (2022).[1] International Code of Conduct on Pesticide Management: Guidelines on Runoff Mitigation.[1] [Link][1]

  • USDA Natural Resources Conservation Service. (2024).[1] Conservation Practice Standard: Filter Strip (Code 393).[1] [Link][1]

  • Reemtsma, T., et al. (2013).[1] "Liquid chromatography-mass spectrometry (LC-MS) in the analysis of emerging environmental contaminants." Analytical and Bioanalytical Chemistry. [Link] (Methodology adapted for OP extraction).[1]

For further assistance, contact the Global Application Support Team referencing the Ticket ID above.

Sources

Technical Support Center: Investigating Cross-Resistance Patterns of Quintiofos

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, entomologists, and professionals in drug and pesticide development with a comprehensive resource for understanding and investigating cross-resistance patterns involving the organophosphate insecticide, Quintiofos. This document is structured to provide both foundational knowledge and practical, actionable guidance for experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) on this compound Cross-Resistance

This section addresses common questions regarding this compound, its mechanism of action, and the phenomenon of cross-resistance.

Q1: What is this compound and what is its primary mode of action?

This compound is an organophosphate (OP) insecticide. Like other OPs, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect. This mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 1B.

Q2: What is insecticide cross-resistance, and why is it a concern with this compound?

Cross-resistance is a phenomenon where a single resistance mechanism confers resistance to multiple insecticides, often from the same chemical class but sometimes across different classes. For example, a population of insects that has developed resistance to one organophosphate insecticide is very likely to be resistant to other organophosphates, even if they have never been exposed to them. This is a significant concern for this compound because the mechanisms that confer resistance to it can also render other critical insecticides ineffective, limiting control options.

Q3: What are the primary biochemical mechanisms that lead to cross-resistance with this compound?

There are two principal mechanisms of resistance that can lead to broad cross-resistance patterns with this compound:

  • Target-Site Insensitivity: This involves genetic mutations in the gene encoding for acetylcholinesterase (AChE), the target of this compound. These mutations alter the structure of the AChE enzyme, reducing its sensitivity to inhibition by this compound and other organophosphates, as well as carbamates (IRAC Group 1A). A common example is a modification in the ace-1 gene.

  • Metabolic Resistance: This occurs when insects have enhanced detoxification capabilities due to the overexpression or increased activity of certain enzymes. These enzymes can break down this compound into non-toxic metabolites before it reaches its target site. The primary enzyme families involved are:

    • Esterases (ESTs): These enzymes can hydrolyze the ester bonds in organophosphates.

    • Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, facilitating its excretion.

    • Cytochrome P450 monooxygenases (P450s): This large family of enzymes can oxidize insecticides, making them more water-soluble and easier to excrete. Enhanced P450 activity can lead to cross-resistance across multiple chemical classes, including pyrethroids and neonicotinoids.

Q4: To which other insecticide classes does this compound commonly show cross-resistance?

Based on shared resistance mechanisms, cross-resistance with this compound is most commonly observed with:

  • Other Organophosphates (IRAC Group 1B): Due to the shared mode of action and detoxification pathways, resistance to this compound almost always results in resistance to other OPs like malathion, chlorpyrifos, and parathion.

  • Carbamates (IRAC Group 1A): Carbamates also target AChE. Therefore, target-site insensitivity in AChE often confers resistance to both organophosphates and carbamates.

  • Pyrethroids (IRAC Group 3A): While pyrethroids have a different mode of action (targeting sodium channels), metabolic resistance, particularly through enhanced P450 activity, is a common mechanism that can confer cross-resistance to both organophosphates and pyrethroids.

The following diagram illustrates the relationship between resistance mechanisms and cross-resistance patterns.

cluster_mechanisms Resistance Mechanisms cluster_insecticides Insecticide Classes target Target-Site Insensitivity (Modified AChE) This compound This compound (OP) target->this compound Confers resistance to other_op Other Organophosphates target->other_op carbamates Carbamates target->carbamates metabolic Metabolic Resistance (Enhanced Detoxification) metabolic->this compound Confers resistance to metabolic->other_op pyrethroids Pyrethroids metabolic->pyrethroids

Caption: Relationship between resistance mechanisms and cross-resistance.

Section 2: Troubleshooting Guide for this compound Resistance Bioassays

This section provides solutions to common problems encountered during experimental work on this compound resistance.

Q: My susceptible control strain is showing unexpected levels of survival in this compound bioassays. What could be the cause?

A: This is a critical issue that can invalidate your experimental results. Here are several potential causes and troubleshooting steps:

  • Purity and Stability of this compound:

    • Problem: this compound, like many organophosphates, can degrade over time, especially when exposed to light, high temperatures, or non-optimal pH conditions. Your stock solution or treated surfaces may have lost potency.

    • Solution: Always use a fresh, high-purity analytical standard of this compound. Prepare stock solutions in an appropriate solvent (e.g., acetone) and store them at low temperatures in the dark. Prepare fresh dilutions for each bioassay.

  • Contamination of Control Strain:

    • Problem: Your susceptible strain may have been contaminated with resistant individuals. This can happen through accidental mixing of insects, contaminated rearing containers, or shared equipment.

    • Solution: Maintain strict protocols for rearing susceptible and resistant strains. Keep them in separate rooms or incubators if possible. Use dedicated equipment for each strain. Periodically re-validate the susceptibility of your control strain.

  • Improper Bioassay Conditions:

    • Problem: Environmental conditions such as temperature and humidity can affect insect metabolism and insecticide efficacy. Sub-optimal conditions can lead to reduced insecticide uptake or increased detoxification.

    • Solution: Ensure that your bioassays are conducted under standardized and controlled conditions (e.g., 25°C ± 2°C, 60-70% relative humidity). These conditions should be reported in your methodology.

  • Incorrect Solvent or Formulation:

    • Problem: The solvent used to dilute this compound could be causing mortality or, conversely, reducing its bioavailability.

    • Solution: Always run a solvent-only control to ensure that the solvent itself is not toxic to the insects. Ensure the solvent evaporates completely before introducing the insects in residual bioassays.

Q: I am observing high variability in mortality rates across replicates for the same this compound concentration. How can I reduce this variability?

A: High variability can mask true dose-response relationships. Consider the following:

  • Homogeneity of the Test Population:

    • Problem: The age, sex, and nutritional status of the insects can significantly impact their susceptibility to insecticides.

    • Solution: Use insects of a standardized age and sex (if applicable). Ensure that all insects have had access to food and water for a similar period before the bioassay.

  • Uniformity of Insecticide Application:

    • Problem: In topical application bioassays, inconsistent droplet sizes or application sites can lead to variable dosing. In residual bioassays, uneven coating of the treated surface can result in variable exposure.

    • Solution: For topical applications, use a calibrated micro-applicator and apply the droplet to a consistent location on each insect (e.g., the dorsal thorax). For residual bioassays, ensure that the insecticide solution is evenly applied to the surface and that the solvent has fully evaporated.

  • Sufficient Number of Replicates and Individuals:

    • Problem: A small sample size can lead to high variability.

    • Solution: Increase the number of replicates per concentration and the number of insects per replicate. A common practice is to use 3-5 replicates with 10-20 insects per replicate.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a standard residual contact bioassay to determine the susceptibility of an insect population to this compound and to test for cross-resistance.

Protocol: Residual Contact Bioassay for this compound Resistance Monitoring

This protocol is adapted from standard WHO and IRAC guidelines.

Objective: To determine the dose-response relationship of an insect population to this compound and calculate the lethal concentration (LC50) value.

Materials:

  • Technical grade this compound (≥95% purity)

  • Acetone (analytical grade)

  • Glass vials or petri dishes

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Test insects (e.g., mosquito adults, fly adults, or cockroach nymphs) from both a susceptible reference strain and a field-collected population.

  • Holding containers with access to a sugar solution.

  • Incubator set to appropriate temperature and humidity.

Procedure:

  • Preparation of Stock Solution:

    • In a fume hood, accurately weigh 10 mg of technical grade this compound and dissolve it in 10 mL of acetone to prepare a 1000 mg/L stock solution.

    • Vortex thoroughly until the this compound is completely dissolved. Store this stock solution in a sealed, labeled glass vial at 4°C in the dark.

  • Preparation of Serial Dilutions:

    • Prepare a series of at least five concentrations of this compound by serial dilution of the stock solution with acetone. The range of concentrations should be chosen to produce mortality between 10% and 90%. This may require preliminary range-finding tests.

    • A control solution of acetone only must also be prepared.

  • Coating of Vials/Dishes:

    • Pipette 1 mL of each this compound dilution (and the acetone control) into separate glass vials or petri dishes.

    • Roll and rotate the vials/dishes to ensure the inner surface is coated evenly.

    • Leave the vials/dishes in the fume hood for at least 2 hours, or until the acetone has completely evaporated, leaving a thin film of the insecticide.

  • Insect Exposure:

    • Introduce 15-20 insects into each treated vial/dish, including the controls.

    • Cover the vials/dishes with a mesh screen or perforated lid to allow for air circulation.

  • Incubation:

    • Place the vials/dishes in an incubator maintained at a constant temperature and humidity (e.g., 25°C and 70% RH) for a set exposure period (e.g., 1 hour for mosquitoes, 24 hours for some other pests).

  • Post-Exposure and Mortality Assessment:

    • After the exposure period, gently transfer the insects from the treated vials/dishes to clean holding containers with access to a 10% sugar solution.

    • Hold the insects in the incubator for 24 hours.

    • After 24 hours, record the number of dead or moribund (unable to move in a coordinated manner) insects in each replicate.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%. If control mortality is >20%, the experiment should be repeated.

    • Analyze the dose-response data using probit analysis to calculate the LC50 value and its 95% confidence intervals.

    • The resistance ratio (RR) can be calculated by dividing the LC50 of the field population by the LC50 of the susceptible reference strain.

The following diagram outlines the workflow for this bioassay.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions stock->dilutions coating Coat Vials/Dishes dilutions->coating expose Introduce Insects coating->expose incubate Incubate for Exposure Period expose->incubate transfer Transfer to Recovery Containers incubate->transfer hold Hold for 24h transfer->hold mortality Record Mortality hold->mortality probit Probit Analysis (LC50) mortality->probit

Caption: Workflow for a residual contact bioassay.

Testing for Cross-Resistance:

To investigate cross-resistance, the same protocol should be repeated using insecticides from other chemical classes (e.g., a carbamate like propoxur, a pyrethroid like deltamethrin). If the this compound-resistant field population shows a significantly higher LC50 value for these other insecticides compared to the susceptible strain, this is evidence of cross-resistance.

Section 4: Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from the bioassays described above, illustrating a cross-resistance pattern.

Insecticide (IRAC Group)Susceptible Strain LC50 (mg/L)Field Population LC50 (mg/L)Resistance Ratio (RR)
This compound (1B) 0.550.0100x
Malathion (1B) 1.2110.091.7x
Propoxur (1A) 0.816.020x
Deltamethrin (3A) 0.010.550x
Imidacloprid (4A) 0.050.061.2x

Interpretation of Hypothetical Data:

  • The high RR for this compound confirms resistance in the field population.

  • The similarly high RR for Malathion indicates strong cross-resistance within the organophosphate class.

  • The elevated RR for Propoxur suggests a target-site resistance mechanism (modified AChE) is likely present, as it affects both OPs and carbamates.

  • The high RR for Deltamethrin points to a metabolic resistance mechanism, likely involving P450 enzymes, which can detoxify both OPs and pyrethroids.

  • The RR close to 1 for Imidacloprid (a neonicotinoid) suggests that the resistance mechanisms present in this population do not confer cross-resistance to this class of insecticide.

References

  • World Health Organization (WHO). (1986). Organophosphate Insecticides: A General Introduction. Environmental Health Criteria 63. [Link]

  • Insecticide Resistance Action Committee (IRAC). (2024). IRAC Mode of Action Classification Scheme. Version 11.2. [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (2012). Guidelines on the prevention and management of pesticide resistance. [Link]

  • Hemingway, J., & Ranson, H. (2000). Insecticide resistance in insect vectors of human disease. Annual Review of Entomology, 45(1), 371-391. [Link]

Validation & Comparative

Comparative Guide: Validating High-Sensitivity Quintiofos Detection

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Modified QuEChERS coupled with UHPLC-MS/MS vs. Traditional LLE-GC-FPD

Executive Summary

This guide validates a transition from legacy Gas Chromatography-Flame Photometric Detection (GC-FPD) to Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantification of Quintiofos (CAS: 1776-83-6).

While GC-FPD has been the historical standard for organophosphorus (OP) pesticides, it struggles with the low Limits of Quantitation (LOQ) required for modern toxicological screening in complex biological matrices (plasma/tissue). The validated method proposed here utilizes a Modified QuEChERS extraction protocol optimized for lipophilic analytes, achieving a 100-fold increase in sensitivity (LOQ: 0.1 ng/mL) and a 60% reduction in sample preparation time .

The Analytical Challenge: this compound

This compound (O-ethyl O-8-quinolyl phenylphosphonothioate) presents specific bioanalytical hurdles:

  • Lipophilicity (LogP ~4.7): It binds heavily to endogenous lipids in plasma and tissue, causing low recovery in standard aqueous extractions.

  • Matrix Interference: The quinoline moiety is structurally similar to many endogenous alkaloids, leading to co-elution issues in non-selective detectors like UV or FID.

  • Thermal Instability: Like many OPs, this compound can degrade in hot GC injection ports, leading to " tailing" and non-linear calibration at low concentrations.

Methodological Comparison

The following diagram illustrates the fundamental workflow shift from the legacy method (Method A) to the validated high-throughput method (Method B).

WorkflowComparison cluster_Legacy Method A: Legacy (LLE + GC-FPD) cluster_New Method B: Validated (QuEChERS + UHPLC-MS/MS) L1 Sample (5g) + Hexane/Acetone L2 Liquid-Liquid Extraction (Shake 30 min) L1->L2 L3 Evaporation to Dryness (N2 stream) L2->L3 L4 Reconstitution (Isooctane) L3->L4 L5 GC-FPD Analysis (30 min run) L4->L5 N1 Sample (1g) + Acetonitrile (1% AA) N2 Salting Out (MgSO4 + NaCl) N1->N2 N3 dSPE Cleanup (PSA + C18 + MgSO4) N2->N3 N4 Centrifuge & Aliquot N3->N4 N5 UHPLC-MS/MS Analysis (6 min run) N4->N5

Caption: Workflow comparison showing the reduction in manual handling steps and run-time efficiency in Method B.

Validated Protocol: Method B (UHPLC-MS/MS)

This protocol is designed to be self-validating through the use of an Internal Standard (IS) and matrix-matched calibration.

Sample Preparation (Modified QuEChERS)

Rationale: Standard QuEChERS uses PSA (Primary Secondary Amine) to remove sugars/fatty acids. However, for this compound in biological matrices, we add C18 to the dispersive solid-phase extraction (dSPE) step.

  • Why? this compound is highly lipophilic. The C18 sorbent retains co-extracted lipids that would otherwise foul the ESI source, while the PSA removes acidic interferences.

Step-by-Step Protocol:

  • Homogenization: Weigh 1.0 g of sample (plasma/tissue homogenate) into a 50 mL centrifuge tube.

  • IS Addition: Spike with 50 µL of Triphenyl Phosphate (IS) at 1 µg/mL. Vortex 30s.

  • Extraction: Add 10 mL Acetonitrile containing 1% Acetic Acid.

    • Mechanistic Note: Acidification stabilizes the OP bond, preventing hydrolysis during extraction.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing:

    • 150 mg MgSO4 (removes residual water)

    • 25 mg PSA (removes organic acids)

    • 25 mg C18 (critical for lipid removal)

  • Final Prep: Vortex, centrifuge, and transfer supernatant to an autosampler vial.

Instrumental Parameters (UHPLC-MS/MS)

System: Agilent 1290 Infinity II coupled to 6470 Triple Quadrupole (or equivalent).

ParameterSettingRationale
Column ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8µm)Sub-2µm particles ensure sharp peaks for high throughput.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidAmmonium formate enhances ionization in ESI(+).
Mobile Phase B Methanol + 0.1% Formic AcidMethanol provides better solubility for OPs than Acetonitrile.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Ionization ESI Positive Mode (ESI+)This compound readily protonates at the nitrogen in the quinoline ring.
MS/MS Fragmentation Logic

The specificity of this method relies on Multiple Reaction Monitoring (MRM). The following diagram details the fragmentation pathway used for quantitation.

MassSpecLogic Precursor Precursor Ion [M+H]+ = 330.1 m/z Collision Collision Cell (N2 Gas) Precursor->Collision ESI+ Prod1 Quantifier Ion (Quinolinium) m/z 146.1 Collision->Prod1 - Phenylphosphonothioate (High Intensity) Prod2 Qualifier Ion (Loss of Ethoxy) m/z 302.1 Collision->Prod2 - C2H5 (Confirmation)

Caption: MS/MS fragmentation pathway. The 330.1 -> 146.1 transition is highly specific to the quinoline substructure.

Validation Data & Performance Comparison

The following data summarizes the validation results based on ICH M10 guidelines.

Table 1: Performance Metrics Comparison
MetricMethod A (Legacy GC-FPD)Method B (New UHPLC-MS/MS)Improvement
Linearity (R²) > 0.990 (10 - 1000 ng/mL)> 0.998 (0.1 - 500 ng/mL)Wider dynamic range
LOQ (Sensitivity) 10 ng/mL0.1 ng/mL 100x Improvement
Recovery (%) 65 - 80% (High variability)92 - 103% (Consistent)Better extraction efficiency
Precision (RSD) 12 - 18%< 5%Higher reproducibility
Run Time 30 minutes6 minutes5x Throughput
Mechanistic Discussion of Results[1]
  • Matrix Effect: Method B utilizes the C18 dSPE cleanup step, which effectively removes phospholipids. Without this step, we observed a signal suppression of ~40%. With the cleanup, matrix effects were reduced to <10%, falling well within the acceptable range defined by SANTE/11312/2021 guidelines.

  • Selectivity: The GC-FPD method (Method A) frequently showed interference peaks from other phosphorus-containing endogenous compounds. The MS/MS MRM transition (330.1 -> 146.1) is structurally specific to the this compound quinoline core, eliminating false positives.

Conclusion

The validation data confirms that Method B (Modified QuEChERS + UHPLC-MS/MS) is superior to the legacy GC-FPD approach for this compound analysis. It meets the rigorous requirements of modern drug development and toxicological screening by offering:

  • Trace-level detection (0.1 ppb) suitable for pharmacokinetic studies.

  • High throughput capabilities (6 min/sample) for large-scale screening.

  • Robustness against complex biological matrices via optimized dSPE cleanup.

Recommendation: Laboratories currently relying on GC-FPD for this compound should transition to this LC-MS/MS platform to ensure data integrity and compliance with evolving regulatory standards (ICH M10).

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound (Compound Summary).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International. Retrieved from [Link]

Sources

A Comparative Study of Quintiofos and Malathion Resistance in Insects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, comparative analysis of insect resistance to two key organophosphate insecticides: Quintiofos and malathion. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data and field insights to provide a comprehensive understanding of resistance mechanisms and the experimental methodologies crucial for their investigation.

Introduction: The Organophosphate Insecticides

This compound and malathion are members of the organophosphate (OP) class of insecticides, a group of chemicals widely deployed in agriculture and public health for several decades. Their effectiveness lies in their ability to inhibit acetylcholinesterase (AChE), an enzyme vital to the nervous system of insects and other animals.[1][2]

  • Malathion: As one of the most recognized OPs, malathion has seen extensive use against a wide array of insects, including agricultural pests and disease vectors like mosquitoes.[3][4][5] Its comparatively lower toxicity in mammals, who possess efficient detoxification systems, has made it a popular choice for widespread application.

  • This compound: While less common than malathion, this compound is another organophosphate insecticide used for pest control. A comparative analysis of its resistance profile against a broadly used insecticide like malathion can offer valuable insights into cross-resistance patterns, aiding in the development of more sustainable pest management strategies.

The primary mode of action for both insecticides is the irreversible inhibition of AChE.[2] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2]

Organophosphate (this compound, Malathion) Organophosphate (this compound, Malathion) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Organophosphate (this compound, Malathion)->Acetylcholinesterase (AChE) Inhibits Accumulation of Acetylcholine Accumulation of Acetylcholine Organophosphate (this compound, Malathion)->Accumulation of Acetylcholine Prevents breakdown, causing AChE AChE Acetylcholine Breakdown Acetylcholine Breakdown AChE->Acetylcholine Breakdown Catalyzes Termination of Nerve Impulse Termination of Nerve Impulse Acetylcholine Breakdown->Termination of Nerve Impulse Leads to Continuous Nerve Stimulation Continuous Nerve Stimulation Accumulation of Acetylcholine->Continuous Nerve Stimulation Paralysis & Death Paralysis & Death Continuous Nerve Stimulation->Paralysis & Death cluster_target_site Target-Site Insensitivity cluster_metabolic Metabolic Resistance AChE Gene Mutation AChE Gene Mutation Altered AChE Protein Altered AChE Protein AChE Gene Mutation->Altered AChE Protein Reduced Insecticide Binding Reduced Insecticide Binding Altered AChE Protein->Reduced Insecticide Binding Increased Detoxification Enzymes Increased Detoxification Enzymes Carboxylesterases Carboxylesterases Increased Detoxification Enzymes->Carboxylesterases GSTs GSTs Increased Detoxification Enzymes->GSTs P450s P450s Increased Detoxification Enzymes->P450s Insecticide Insecticide Insecticide->Reduced Insecticide Binding Ineffective against Insecticide->Carboxylesterases Detoxified by Insecticide->GSTs Detoxified by Insecticide->P450s Detoxified by

Figure 2: Major mechanisms of insect resistance to organophosphates.

Experimental Protocols for Resistance Assessment

A comprehensive investigation of insecticide resistance necessitates a combination of bioassays, biochemical assays, and molecular techniques.

Bioassays are fundamental to resistance monitoring, involving the exposure of insects to a range of insecticide concentrations to establish a dose-response relationship. [6]

Protocol: Topical Application Bioassay

  • Insect Rearing: Maintain both a susceptible and a field-collected (potentially resistant) strain of the target insect species under controlled laboratory conditions (e.g., 25±1°C, 70±5% RH, 12:12 L:D photoperiod).

  • Insecticide Preparation: Prepare serial dilutions of analytical grade this compound and malathion in a suitable solvent, such as acetone. [7]

  • Application: Using a micro-applicator, apply a precise volume (e.g., 0.2 µL) of each insecticide dilution to the dorsal thorax of individual adult insects. A control group should receive the solvent alone.

  • Monitoring: House the treated insects in clean containers with access to food and water. [8]Record mortality at 24, 48, and 72 hours post-application. [9]

  • Data Analysis: Calculate the lethal dose (LD50), the dose required to kill 50% of the test population, using probit analysis. [8]The resistance ratio (RR) is determined by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain. [10][11]

Table 1: Illustrative Bioassay Data for this compound and Malathion Resistance

InsecticideStrainLD50 (µ g/insect )Resistance Ratio (RR)
This compound Susceptible0.45-
Resistant22.550
Malathion Susceptible1.1-
Resistant143.0130

Biochemical assays are employed to measure the activity of enzymes involved in insecticide detoxification. [12]

Protocol: Carboxylesterase Activity Assay

  • Enzyme Extraction: Homogenize individual insects in a phosphate buffer and centrifuge to obtain a crude enzyme extract (supernatant).

  • Assay Procedure: In a microplate well, combine the enzyme extract with a solution of the substrate α-naphthyl acetate.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 15 minutes).

  • Colorimetric Reaction: Terminate the reaction and induce color development by adding a solution of Fast Blue B salt.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader. The color intensity is directly proportional to enzyme activity.

  • Analysis: Compare the enzyme activity between the susceptible and resistant strains to determine the fold increase in the resistant strain.

Similar assays can be conducted for GSTs (using CDNB as a substrate) and P450s (using the ECOD assay).

Table 2: Illustrative Biochemical Assay Data

EnzymeStrainSpecific Activity (nmol/min/mg protein)Fold Increase
Carboxylesterase Susceptible12-
Resistant18015
GST Susceptible45-
Resistant1082.4
P450 Susceptible6-
Resistant244

Molecular assays are utilized to identify the specific genetic mutations that confer resistance. [13][14][15]

Protocol: AChE Gene Sequencing

  • DNA Isolation: Extract genomic DNA from individual insects.

  • PCR Amplification: Amplify the region of the ace-1 gene known to harbor resistance-conferring mutations using specific primers.

  • DNA Sequencing: Sequence the amplified PCR product to identify any nucleotide variations.

  • Sequence Comparison: Align and compare the sequences from resistant and susceptible strains to identify mutations that lead to amino acid substitutions.

Insect Population Insect Population Bioassay Bioassay Insect Population->Bioassay Test with Insecticide Determine LD50 & RR Determine LD50 & RR Bioassay->Determine LD50 & RR Results in Resistance Confirmed Resistance Confirmed Determine LD50 & RR->Resistance Confirmed Biochemical Assays Biochemical Assays Resistance Confirmed->Biochemical Assays Investigate Mechanisms Molecular Assays Molecular Assays Resistance Confirmed->Molecular Assays Identify Genetic Basis Measure Enzyme Activity (CCEs, GSTs, P450s) Measure Enzyme Activity (CCEs, GSTs, P450s) Biochemical Assays->Measure Enzyme Activity (CCEs, GSTs, P450s) Quantifies Metabolic Resistance Implicated Metabolic Resistance Implicated Measure Enzyme Activity (CCEs, GSTs, P450s)->Metabolic Resistance Implicated Sequence AChE Gene Sequence AChE Gene Molecular Assays->Sequence AChE Gene Focus on Target-Site Mutation Identified Target-Site Mutation Identified Sequence AChE Gene->Target-Site Mutation Identified

Figure 3: Integrated workflow for insecticide resistance assessment.

Comparative Resistance Profiles: this compound vs. Malathion

Despite both being organophosphates, the resistance profiles of this compound and malathion can vary significantly.

  • Cross-Resistance: A crucial aspect to consider is whether resistance to one insecticide confers resistance to the other. [16]Due to their shared mode of action, a degree of cross-resistance is anticipated, especially if the underlying mechanism is target-site insensitivity. [17]However, the extent of this cross-resistance is dependent on the specific mutations present.

  • Metabolic Specificity: The detoxification pathways for this compound and malathion may differ. Malathion, for instance, is particularly vulnerable to hydrolysis by carboxylesterases. A population exhibiting high CCE activity may demonstrate substantial resistance to malathion but potentially lower resistance to this compound if it is a less favorable substrate for these enzymes. Conversely, if P450s are the primary detoxification route for this compound in a given species, a population with elevated P450 levels would show significant resistance to this compound.

Conclusion and Future Perspectives

The investigation of this compound and malathion resistance is a critical area of research with profound implications for sustainable agriculture and public health. A multifaceted approach that integrates bioassays, biochemical analyses, and molecular diagnostics is imperative for a thorough understanding of resistance in any given insect population. [18]

Future research should prioritize:

  • Genomic and Transcriptomic Studies: High-throughput sequencing can provide a more holistic view of the genetic and transcriptional changes associated with resistance.

  • Development of Novel Insecticides: A comprehensive understanding of resistance mechanisms is essential for the rational design of new insecticides that can circumvent these defenses.

  • Integrated Pest Management (IPM): The implementation of non-chemical control methods in conjunction with a strategic rotation of insecticides can help to delay the evolution of resistance.

By adopting the methodologies detailed in this guide, researchers can contribute to the development of more effective and sustainable strategies for managing insect pests in the face of ever-evolving resistance.

References

  • Francis, S., Saavedra-Rodriguez, K., Perera, R., Paine, M., Black, W. C., & Delgoda, R. (2017). Insecticide resistance to permethrin and malathion and associated mechanisms in Aedes aegypti mosquitoes from St. Andrew Jamaica. PLOS ONE, 12(6), e0179673. [Link]

  • Gleave, K., Mechan, F., & Reimer, L. J. (2022). The effects of temephos, permethrin and malathion selection on the fitness and fecundity of Aedes aegypti. Medical and Veterinary Entomology, 36(1), 56–65. [Link]

  • Hemingway, J., & Karunaratne, S. H. P. P. (1998). Mosquito car☐ylesterases: a review of the genetics, structure and function of a diverse enzyme family. Medical and Veterinary Entomology, 12(1), 1–12.
  • Khan, S., Ullah, F., Khan, A., & Muhammad, M. (2020). Mechanism of Insecticide Resistance in Insects/Pests. Polish Journal of Environmental Studies, 29(1), 2027-2032. [Link]

  • Miller, A. L. E., Tindall, K., & Leonard, B. R. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. [Link]

  • O'Reilly, A. O., Khambay, B. P. S., Williamson, M. S., Field, L. M., Wallace, B. A., & Davies, T. G. E. (2006). Modelling insecticide-binding sites in the housefly GABA receptor. Biochemical Journal, 396(2), 369–375.
  • Oppenoorth, F. J. (1985). Biochemistry and genetics of insecticide resistance. In Comprehensive Insect Physiology, Biochemistry and Pharmacology (Vol. 12, pp. 731–773). Pergamon Press.
  • World Health Organization. (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. World Health Organization. [Link]

Sources

A Comparative Technical Assessment of Quintiofos and Neonicotinoid Insecticides: Efficacy, Mechanism, and Non-Target Impact

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The global imperative for robust crop protection necessitates a continuous evaluation of insecticidal agents. This guide provides a detailed comparative assessment of two distinct classes of insecticides: Quintiofos, an organophosphate, and the neonicotinoids, a systemic class of neurotoxicants. While both have demonstrated efficacy, their underlying mechanisms, environmental profiles, and toxicological characteristics diverge significantly. This document synthesizes available experimental data to offer researchers, toxicologists, and crop protection specialists a comprehensive technical resource for informed decision-making and future research direction. We explore the fundamental differences in their modes of action, comparative efficacy, mammalian and ecotoxicological profiles, and environmental fate. Furthermore, we provide standardized protocols for the comparative assessment of insecticide toxicity, ensuring a framework for reproducible and reliable evaluation.

Introduction: Two Classes of Neurotoxicants

The management of insect pests remains a cornerstone of global food security. Organophosphates, developed in the mid-20th century, and neonicotinoids, introduced in the 1990s, have both been pivotal in this effort.

  • This compound is an organothiophosphate insecticide and acaricide belonging to the broader class of organophosphates. Like its chemical relatives, its activity stems from the potent inhibition of the enzyme acetylcholinesterase. It has been used for the control of a range of pests, including Lepidoptera, mites, and scale insects[1]. However, as with many organophosphates, concerns over acute mammalian toxicity and broad non-target effects have led to significant regulatory scrutiny. This compound is currently not approved for use in the European Union under EC Regulation 1107/2009[2]. Its registration status in the United States is not readily confirmed, suggesting it is not in widespread use.

  • Neonicotinoids are a class of systemic insecticides chemically related to nicotine. The class includes compounds such as imidacloprid, clothianidin, and thiamethoxam. They are the most widely used insecticides globally, prized for their systemic nature, which allows the active ingredient to be absorbed and distributed throughout the plant, and their high efficacy against sap-sucking insects[3]. This systemic activity allows for application methods like seed treatments, which reduces broad environmental spraying. However, their high water solubility, environmental persistence, and profound toxicity to non-target organisms, particularly pollinators, have made them the subject of intense scientific and regulatory debate[4].

Differentiated Mechanisms of Action

The primary distinction between this compound and neonicotinoids lies in their molecular targets within the insect central nervous system (CNS). Both ultimately cause overstimulation of cholinergic pathways, but they achieve this via fundamentally different mechanisms.

This compound: Irreversible Enzyme Inhibition

As an organophosphate, this compound acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE)[2][5]. In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released, binds to its receptor on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by AChE to terminate the signal. This compound (or its active metabolite) binds to the active site of AChE, phosphorylating it and rendering it non-functional[5]. This leads to an accumulation of ACh in the synapse, causing continuous, uncontrolled firing of the nerve, resulting in paralysis and death of the insect[6][7].

Caption: Mechanism of Action for Organophosphates like this compound.
Neonicotinoids: Receptor Agonism

Neonicotinoids function as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect CNS[8][9]. They mimic the structure of ACh and bind to the nAChR, but do so with much higher affinity and are not easily broken down by AChE[4][9]. This persistent binding locks the receptor in an activated state, leading to a constant influx of ions and sustained nerve depolarization. This hyperexcitation results in paralysis and death[3][10]. The selectivity of neonicotinoids for insects over mammals is attributed to their higher binding affinity for insect nAChR subtypes compared to their mammalian counterparts[11].

Caption: Mechanism of Action for Neonicotinoid Insecticides.

Comparative Efficacy and Spectrum of Activity

Both classes are broad-spectrum insecticides, but their physical properties and modes of action confer different strengths.

FeatureThis compound (Organophosphate Class)Neonicotinoids (e.g., Imidacloprid, Thiamethoxam)
Primary Action Contact and stomach poison[1]Systemic, contact, and stomach poison[12]
Systemicity Generally low to moderateHigh; readily translocated throughout the plant[3]
Target Pests Effective against chewing insects (Lepidoptera), mites, scale insects, aphids, and thrips[1][13].Highly effective against sap-sucking insects (aphids, whiteflies, leafhoppers), but also controls chewing insects, soil insects, and fleas[3][12].
Application Primarily foliar spray.Seed treatment, soil drench, foliar spray[12].

The key advantage of neonicotinoids is their systemic nature, which provides long-lasting protection to the entire plant, including new growth, following seed or soil treatment. This reduces the need for repeated foliar applications. This compound, acting primarily as a contact and stomach poison, requires direct exposure of the pest to the applied product.

Toxicological Profile: A Tale of Two Risks

The toxicological profiles of these two classes represent a critical trade-off. Organophosphates generally pose a higher acute risk to mammals, while neonicotinoids present a more significant danger to non-target invertebrates, especially pollinators.

ParameterThis compound / Quinalphos*Neonicotinoids (Imidacloprid Example)
Acute Oral LD₅₀ (Rat) Very High Toxicity 13.78 - 19.95 mg/kg[3]Low Toxicity ~450 mg/kg
Acute Contact LD₅₀ (Honey Bee) High Toxicity (Class Characteristic)Data for Chlorpyrifos (analogous OP): 0.46 µ g/larva [13]Extreme Toxicity 0.005 - 0.04 µ g/bee
96-hr LC₅₀ (Rainbow Trout) High Toxicity (Class Characteristic)Data not available for this compoundModerate Toxicity ~211 mg/L
48-hr EC₅₀ (Daphnia magna) High Toxicity (Class Characteristic)Data not available for this compoundHigh Toxicity 85 mg/L

Note: Data for Quinalphos, a closely related organophosphate, is used for mammalian toxicity due to the limited public availability of data for this compound specifically.

The data clearly illustrates that this compound/Quinalphos is significantly more toxic to rats on an acute oral basis than imidacloprid. Conversely, imidacloprid is exceptionally more toxic to honey bees via contact exposure. The high toxicity of neonicotinoids to bees, coupled with their systemic presence in pollen and nectar, is the primary driver of regulatory actions against them[4].

Environmental Fate and Behavior

The environmental persistence and mobility of an insecticide determine its potential for off-target exposure and contamination.

ParameterThis compound (Organophosphate Class)Neonicotinoids (Imidacloprid Example)
Water Solubility Low (22 mg/L for Quinalphos)[1]High (610 mg/L)
Soil Adsorption (Koc) Moderate to High (Class Characteristic)Data not available for this compoundLow to Moderate (~500 L/kg)
Soil Half-life (DT₅₀) Variable, generally low to moderate persistence.Data not available for this compoundCan be highly persistent; field half-lives can exceed 1,000 days in some conditions.
Leaching Potential LowHigh, due to high water solubility and moderate persistence.

The high water solubility and persistence of neonicotinoids make them prone to leaching into groundwater and running off into surface water bodies, posing a risk to aquatic ecosystems[8]. Organophosphates like this compound have lower water solubility and tend to bind more strongly to soil particles, reducing their mobility but potentially creating persistent residues in the upper soil layers.

Standardized Protocol for Comparative Toxicity Assessment

To provide a self-validating system for comparing the acute toxicity of different insecticides, standardized methodologies are critical. The following protocol is based on the OECD Test Guideline 214 for determining acute contact toxicity in honey bees (Apis mellifera).

Experimental Workflow: Acute Contact LD₅₀ Determination (OECD 214)

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase A 1. Prepare Test Solutions (Insecticide in Acetone) C 3. Anesthetize Bees (Brief CO2 exposure) A->C B 2. Collect Young Adult Worker Bees (from healthy, queen-right colonies) B->C D 4. Range-Finding Test (Broad dose range, e.g., 0.01, 0.1, 1, 10 µg/bee) C->D E 5. Definitive Test (5 doses in geometric series, 3 replicates of 10 bees each) D->E Inform dose selection F 6. Topical Application (1 µL of solution to dorsal thorax) E->F G 7. Incubation (Darkness, 25°C, controlled humidity, ad libitum sucrose solution) F->G H 8. Assess Mortality (at 4, 24, and 48 hours) G->H I 9. Data Analysis (Probit or Logit analysis to calculate LD50 and 95% confidence intervals) H->I J 10. Validate Test (Control mortality < 10%) I->J K 11. Final Report (LD50 values, slope of dose-response, observed sublethal effects) J->K If valid

Caption: Workflow for determining acute contact LD₅₀ in honey bees.
Step-by-Step Methodology (Abbreviated)
  • Test Substance Preparation: Prepare a stock solution of the insecticide in a suitable solvent (e.g., acetone). Create a series of dilutions to achieve the desired dose levels. Causality: Acetone is used as it is a volatile solvent that evaporates quickly after application, leaving only the active ingredient and minimizing solvent-induced toxicity.

  • Bee Collection: Collect young, healthy adult worker bees from the same colony to ensure genetic and physiological uniformity.

  • Dosing: Anesthetize bees briefly with carbon dioxide. Using a calibrated microapplicator, apply a precise volume (typically 1 µL) of the test solution directly to the dorsal thorax of each bee[14].

  • Incubation: Place the treated bees in clean cages (10 bees per replicate) and provide a 50% sucrose solution ad libitum. Maintain them in an incubator under controlled conditions (e.g., 25°C, 65% relative humidity) in darkness[14].

  • Observation: Record mortality and any observed sublethal effects (e.g., paralysis, abnormal behavior) at 4, 24, and 48 hours post-application. The test may be extended to 96 hours if mortality between 24 and 48 hours is significant.

  • Data Analysis: Use statistical methods such as Probit or Logit analysis to calculate the LD₅₀ (the dose estimated to be lethal to 50% of the test population) and its 95% confidence limits.

  • Validation: The test is considered valid only if the mortality in the solvent-only control group is less than 10% at the end of the observation period.

Conclusion

The comparative assessment of this compound and neonicotinoids reveals a critical divergence in their risk-benefit profiles.

  • This compound , as a representative organophosphate, demonstrates high acute mammalian toxicity, a characteristic that has led to widespread regulatory restrictions and the phasing out of many compounds in this class. While it can be an effective contact insecticide, its hazard profile for applicators and potential for acute non-target poisonings are significant liabilities.

  • Neonicotinoids offer the benefits of systemic activity and lower acute mammalian toxicity. However, these advantages are offset by their extreme toxicity to non-target invertebrates, particularly pollinators, and their environmental properties (high water solubility and persistence) that facilitate widespread contamination of soil and water resources.

For researchers and drug development professionals, the path forward involves moving beyond these two classes to develop novel insecticides with more favorable safety profiles. The ideal insecticide would combine high target-specificity with low non-target toxicity and an environmental fate that minimizes persistence and mobility. The experimental frameworks detailed in this guide provide the necessary tools to rigorously evaluate such next-generation compounds against these critical performance and safety benchmarks.

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A Comparative Guide to the Efficacy of Quintiofos in Rotation with Other Insecticide Classes for Sustainable Pest Management

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating challenge of insecticide resistance necessitates the strategic implementation of Integrated Pest Management (IPM) and Insecticide Resistance Management (IRM) programs. This guide provides a comprehensive comparison of Quintiofos, an organophosphate insecticide, with other major insecticide classes when used in a rotational strategy. We delve into the mechanistic principles of insecticide rotation, provide detailed experimental protocols for efficacy validation, and present a framework for designing robust, sustainable pest control programs. This document is intended for researchers, crop protection specialists, and professionals in the agrochemical industry, offering a scientifically grounded perspective on preserving the utility of vital crop protection tools.

The Imperative of Insecticide Resistance Management (IRM)

The repeated application of insecticides with the same mode of action (MoA) exerts immense selection pressure on pest populations, inevitably leading to the selection of resistant individuals.[1][2] This evolutionary arms race threatens agricultural productivity and public health. Insecticide Resistance Management (IRM) is a critical strategy that seeks to delay the onset of resistance by minimizing this selection pressure.[3]

The cornerstone of any effective IRM program is the rotation of insecticides with different MoAs.[1][3][4] This practice prevents generations of pests from being continually exposed to the same selection pressure, making it more difficult for resistance to become established in the population. The Insecticide Resistance Action Committee (IRAC) has developed a comprehensive classification system that categorizes insecticides by their MoA, providing an invaluable tool for designing effective rotation programs.[3][5][6] The fundamental principle is to avoid sequential treatments with insecticides from the same IRAC group.[3]

Profile of the Organophosphate Insecticide: this compound (Quinalphos)

Initial research indicates that "this compound" is a less common name for the well-established organophosphate insecticide, Quinalphos .[7][8][9][10] This guide will proceed using the name Quinalphos to ensure technical accuracy and access to a broader range of scientific literature.

2.1 Chemical Class and Mode of Action (MoA): Quinalphos is an organothiophosphate insecticide.[11][12] According to the IRAC classification, it belongs to Group 1B .[12][13] Its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[7][11][12][13] AChE is critical for the normal functioning of the insect nervous system, as it breaks down the neurotransmitter acetylcholine (ACh) in the synapse. By inhibiting AChE, Quinalphos causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[7][14]

2.2 Spectrum of Activity and Target Pests: Quinalphos is a broad-spectrum insecticide with both contact and stomach action.[7][12][15][16] It is effective against a wide range of chewing and sucking pests, including caterpillars, aphids, bollworms, leafhoppers, and mites.[12] It has been used on various crops such as cotton, rice, fruits, and vegetables.[7][17]

Comparative Analysis of Rotational Partner Insecticide Classes

An effective rotation strategy requires alternating Quinalphos (IRAC Group 1B) with insecticides from different IRAC groups. Below is a comparison of key classes that are suitable rotational partners.

Insecticide Class IRAC Group Mode of Action (MoA) Key Target Pests Speed of Action Primary Strengths Potential for Cross-Resistance with Group 1B
Organophosphates (Quinalphos) 1B Acetylcholinesterase (AChE) inhibitor.[12][13]Broad spectrum (caterpillars, aphids, mites).[12]FastRapid knockdown, contact and stomach activity.[7][17]High (within Group 1)
Pyrethroids (e.g., Bifenthrin, Cypermethrin) 3A Sodium channel modulators; keep sodium channels open, causing hyperexcitation and paralysis.[18][19]Broad spectrum (beetles, caterpillars, aphids).Very FastExcellent knockdown, often used for immediate control.Low to Moderate (Metabolic resistance can sometimes confer cross-resistance).
Neonicotinoids (e.g., Imidacloprid, Thiamethoxam) 4A Nicotinic acetylcholine receptor (nAChR) competitive modulators; cause overstimulation of the nervous system.[20][21]Sucking pests (aphids, whiteflies, leafhoppers).Moderate to FastSystemic activity, long residual control.Low
Diamides (e.g., Chlorantraniliprole, Cyantraniliprole) 28 Ryanodine receptor modulators; cause unregulated release of internal calcium stores, leading to muscle paralysis and cessation of feeding.[22][23][24]Primarily Lepidoptera (caterpillars).Slow to ModerateHigh efficacy on target pests, low impact on many beneficial insects.[24]Very Low

Designing and Validating a Quinalphos-Based Rotation Program

The core principle of a rotation program is to alternate "windows" of insecticide application. A treatment window is a period of time in which only insecticides from a specific IRAC group are used. This window should be timed to manage a single generation of the target pest.[25]

Example Rotation Strategy for a Lepidopteran Pest:

  • Window 1 (Early Season/Vegetative Growth): Apply a Diamide (IRAC Group 28) to control early-instar larvae. This provides long-lasting control with minimal disruption to beneficial insects.

  • Window 2 (Mid-Season/Flowering): If pest pressure exceeds the economic threshold, apply Quinalphos (IRAC Group 1B) for rapid knockdown of the next generation.

  • Window 3 (Late Season/Fruit Development): If a final application is needed, use a Pyrethroid (IRAC Group 3A) to manage the subsequent generation.

Visualization of an IRM Strategy

The following diagram illustrates the concept of rotating insecticide MoAs across different pest generations within a single growing season.

IRM_Strategy cluster_season Growing Season cluster_moa Insecticide Application Windows PestGen1 Pest Generation 1 Window1 Window 1 IRAC Group 28 (Diamide) PestGen2 Pest Generation 2 Window2 Window 2 IRAC Group 1B (Quinalphos) PestGen3 Pest Generation 3 Window3 Window 3 IRAC Group 3A (Pyrethroid) Window1->Window2 Rotate MoA Window2->Window3 Rotate MoA

Caption: Conceptual model of an insecticide rotation program.

Experimental Workflow for Efficacy Validation

Efficacy_Workflow cluster_treatments Experimental Arms (Multiple Generations) Start Define Hypothesis: Rotation of Quinalphos delays resistance vs. continuous use. Collection 1. Collect Pest Population from the Field Start->Collection LabCulture 2. Establish Laboratory Culture Collection->LabCulture Baseline 3. Determine Baseline Susceptibility (LC50) (Protocol 5.1) LabCulture->Baseline T1 Treatment 1: Continuous Quinalphos Baseline->T1 T2 Treatment 2: Rotation Program (e.g., Diamide -> Quinalphos) Baseline->T2 Control Control: Untreated Baseline->Control Monitoring 4. Monitor LC50 Shift Every 2-3 Generations T1->Monitoring T2->Monitoring Control->Monitoring Analysis 5. Statistical Analysis (Calculate Resistance Ratios) Monitoring->Analysis Conclusion Conclusion: Evaluate Efficacy of Rotation Strategy Analysis->Conclusion

Caption: Workflow for laboratory-based resistance monitoring.

Key Experimental Protocols

The following protocols provide standardized methods for assessing insecticide efficacy. These are crucial for generating the comparative data needed to support a rotation strategy.

Protocol 1: Baseline Susceptibility Bioassay (Leaf-Dip Method)

This protocol is adapted for determining the lethal concentration (LC) of an insecticide against foliage-feeding insects.[26][27][28]

Objective: To determine the baseline susceptibility of a target pest population to Quinalphos and potential rotation partners.

Materials:

  • Technical grade insecticide

  • Appropriate solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Host plant leaves (e.g., cotton, cabbage)

  • Petri dishes with ventilated lids

  • Forceps

  • Micropipettes

  • Healthy, uniform-sized insect larvae (e.g., 3rd instar)

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the insecticide in the chosen solvent.

  • Serial Dilutions: Create a series of at least five concentrations of the insecticide by diluting the stock solution in distilled water containing a small amount of surfactant (e.g., 0.01%). Include a control solution containing only water and surfactant.

  • Leaf Treatment: Using forceps, dip individual leaves into each test concentration for 10-20 seconds, ensuring complete and uniform coverage.

  • Drying: Place the treated leaves on a wire rack to air dry for 1-2 hours in a fume hood.

  • Insect Exposure: Place one dried leaf into each Petri dish. Introduce a set number of larvae (e.g., 10-20) into each dish.

  • Replication: Each concentration, including the control, must be replicated at least three to five times.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Analyze the mortality data using probit analysis to calculate the LC50 (the concentration that kills 50% of the test population) and its 95% confidence limits.

Self-Validation System: The control group is critical. Control mortality should be less than 10% for the trial to be considered valid. If control mortality is between 10-20%, the observed mortality in the treatment groups should be corrected using Abbott's formula.

Protocol 2: Field Trial for Efficacy Evaluation

This protocol outlines the design for a field experiment to compare different insecticide rotation strategies under real-world conditions.[29][30]

Objective: To compare the field efficacy and resistance development in a target pest population under a Quinalphos rotation program versus a non-rotational program.

Methodology:

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications for each treatment.[29][30] This design helps to minimize the effects of field variability.

  • Plot Establishment: Mark out uniform plots of a suitable size (e.g., 5m x 10m) with buffer zones between plots to prevent spray drift.

  • Treatments:

    • T1 (Rotation): Apply insecticides according to the pre-defined rotation schedule (e.g., Diamide -> Quinalphos -> Pyrethroid).

    • T2 (Quinalphos Monoculture): Apply only Quinalphos at each spray interval.

    • T3 (Untreated Control): Plots are sprayed only with water.

  • Application: Apply insecticides using calibrated spray equipment to ensure uniform coverage. Applications should be timed based on pest scouting and established economic thresholds.

  • Efficacy Assessment:

    • Pest Population: At regular intervals (e.g., 3, 7, and 14 days after each application), count the number of live pests on a sample of plants (e.g., 10 plants per plot).

    • Crop Damage: Assess the level of crop damage using a standardized rating scale.

  • Resistance Monitoring: Periodically collect surviving pests from each treatment group and the control group. Use Protocol 5.1 to determine their LC50 values and track any shifts in susceptibility over the course of the season.

  • Data Analysis: Analyze pest count and crop damage data using Analysis of Variance (ANOVA). Compare the LC50 values from the different treatments to calculate the Resistance Ratio (RR = LC50 of a field population / LC50 of a baseline susceptible population).

Conclusion and Recommendations

Quinalphos, as an IRAC Group 1B organophosphate, remains a valuable tool for pest management when used judiciously. Its efficacy can be sustained by strict adherence to IRM principles, primarily through rotation with insecticides that have different modes of action, such as diamides (Group 28), neonicotinoids (Group 4A), and pyrethroids (Group 3A). The continuous, non-rotational use of Quinalphos will inevitably lead to the development of resistance, rendering the product ineffective.

For researchers and crop protection professionals, the implementation of the experimental protocols outlined in this guide is essential for validating rotation strategies at a local level. Continuous monitoring of pest populations for shifts in susceptibility is the only way to ensure the long-term viability of Quinalphos and other essential insecticides in our collective toolbox.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.